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  • Product: N-Cbz-beta-phenyl-L-phenylalanine
  • CAS: 149597-96-6

Core Science & Biosynthesis

Foundational

chemical structure and properties of N-Cbz-beta-phenyl-L-phenylalanine

Title: Engineering Peptidomimetics: Structural Dynamics and Synthetic Protocols for N-Cbz- β -phenyl-L-phenylalanine (Cbz-Dip-OH) Executive Summary In the landscape of modern peptidomimetic drug design, overcoming the in...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Engineering Peptidomimetics: Structural Dynamics and Synthetic Protocols for N-Cbz- β -phenyl-L-phenylalanine (Cbz-Dip-OH)

Executive Summary

In the landscape of modern peptidomimetic drug design, overcoming the inherent limitations of natural peptides—specifically their rapid proteolytic degradation and conformational flexibility—is a primary objective. N-Cbz- β -phenyl-L-phenylalanine , commonly referred to as Cbz-Dip-OH or N-Cbz-3,3-diphenyl-L-alanine[1][2], serves as a critical non-natural amino acid building block designed to address these challenges.

By incorporating a massive, highly hydrophobic 3,3-diphenyl side chain, this molecule enforces severe steric constraints on the peptide backbone. When strategically positioned, it forces the adoption of specific secondary structures (such as β -turns) and acts as an anchor in deep hydrophobic binding pockets of target receptors or proteases[3]. Furthermore, the N-terminal Carboxybenzyl (Cbz) protecting group provides an orthogonal synthetic handle, allowing for complex, multi-step solid-phase peptide synthesis (SPPS) without compromising acid-labile protecting groups[4][5]. This whitepaper dissects the physicochemical properties, structural biology implications, and field-proven synthetic protocols for utilizing Cbz-Dip-OH in advanced drug discovery.

Physicochemical Profiling and Structural Identity

The utility of Cbz-Dip-OH stems from its unique structural topology. The dual phenyl rings on the β -carbon create a bulky, umbrella-like steric shield. This shield not only dictates the χ1​ and χ2​ dihedral angles of the amino acid but also physically blocks proteases from accessing adjacent amide bonds[3].

Table 1: Physicochemical Properties of N-Cbz- β -phenyl-L-phenylalanine

PropertySpecification / Data
Chemical Name N-Carbobenzyloxy-3,3-diphenyl-L-alanine
Common Synonyms Cbz-Dip-OH, N-Cbz- β -phenyl-L-phenylalanine
CAS Registry Number 149597-96-6[1][2]
Molecular Formula C23H21NO4[1]
Molecular Weight 375.42 g/mol [6]
N-Terminal Protection Carboxybenzyl (Cbz / Z)
Side Chain 3,3-Diphenyl (Highly hydrophobic, sterically hindered)
Primary Applications SPPS, Peptidomimetics, Thrombin Inhibitors, Antimicrobial Peptides (AMPs)[3][7]

Structural Biology & Mechanistic Impact

The rational design of drugs using 3,3-diphenylalanine relies on understanding the causality between its steric bulk and receptor interaction.

Protease Inhibitor Design (e.g., Thrombin Inhibitors)

In the development of Direct Thrombin Inhibitors (DTIs), the S3 hydrophobic pocket of the thrombin active site requires a bulky, lipophilic moiety for optimal binding. Replacing a natural D-Phe or L-Phe with 3,3-diphenylalanine (Dip) at the P3 position exponentially increases the interaction energy ( Ki​ )[3]. The dual phenyl rings perfectly occupy the S3 pocket, while the resulting steric hindrance prevents the protease from cleaving the adjacent P2-P1 bond, transforming a transient substrate into a highly potent, non-covalent inhibitor[3].

Antimicrobial Peptides (AMPs)

In cyclic AMPs, incorporating Dip residues enhances membrane perturbation. The massive hydrophobicity of the diphenyl group inserts deeply into the lipid bilayer of bacterial membranes. This structural modification has been shown to improve the therapeutic index of AMPs, maintaining rapid bactericidal activity while reducing hemolytic toxicity against human erythrocytes[7].

MechanisticImpact A Cbz-Dip-OH Incorporation B Massive Steric Bulk (3,3-Diphenyl) A->B C Conformational Restriction (Backbone Rigidification) B->C D Enhanced Hydrophobic Pocket Binding (e.g., S3) B->D E Proteolytic Resistance C->E F High-Affinity Peptidomimetic D->F E->F

Caption: Mechanistic pathway illustrating the structural impact of 3,3-diphenylalanine on peptidomimetic efficacy.

Advanced Synthetic Workflows & Protocols

Working with Cbz-Dip-OH requires specialized protocols. The extreme steric hindrance of the β -diphenyl group drastically reduces the nucleophilic attack rate during amide bond formation. Furthermore, the Cbz group requires specific orthogonal deprotection strategies.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Coupling of Cbz-Dip-OH

Standard coupling reagents (e.g., HBTU) often yield incomplete couplings (<20% incorporation) when applied to sterically hindered amino acids like Dip[8]. To ensure a self-validating, high-yield reaction, we utilize the highly reactive uronium salt HATU in combination with a double-coupling strategy[9].

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptide-bound resin (e.g., Rink Amide or Wang resin) in N,N-Dimethylformamide (DMF) for 30 minutes. Ensure the N-terminal amine is fully deprotected (e.g., Fmoc removal via 20% piperidine/DMF).

  • Pre-Activation (The Causal Step): In a separate vial, dissolve 3.0 equivalents of Cbz-Dip-OH and 2.9 equivalents of HATU in a minimal volume of DMF (0.5 M concentration). Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Rationale: Pre-activation for 3-5 minutes forms the highly reactive O-(7-azabenzotriazol-1-yl) ester, which is necessary to overcome the activation energy barrier imposed by the bulky diphenyl side chain.

  • First Coupling: Add the pre-activated mixture to the resin. Agitate at room temperature for 60–90 minutes.

  • Validation (Kaiser Test): Wash the resin thoroughly with DMF and Dichloromethane (DCM). Perform a Kaiser test. A slight blue tint indicates unreacted amines due to steric clash.

  • Double Coupling: If the Kaiser test is not perfectly yellow, repeat steps 2 and 3 using fresh reagents. Optional: Elevate the coupling temperature to 50°C using microwave-assisted SPPS to drive the reaction to completion.

  • Capping: Treat the resin with Acetic Anhydride/Pyridine (1:1 v/v) to cap any unreacted sequences, preventing deletion peptides in the final API.

Protocol 2: Orthogonal Deprotection of the Cbz Group

The Cbz group is stable to the acidic conditions (e.g., TFA) used to cleave Boc or tBu groups, making it highly valuable for orthogonal synthesis. It is classically removed via catalytic hydrogenolysis[4].

Step-by-Step Methodology (Solution Phase):

  • Solvent Selection: Dissolve the Cbz-protected peptide in Methanol or Ethyl Acetate. Rationale: These solvents provide high solubility for hydrophobic peptides and do not poison the palladium catalyst.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (approximately 10-20% w/w relative to the peptide).

  • Hydrogenation: Flush the reaction vessel with inert gas (Argon), then introduce Hydrogen gas ( H2​ ) via a balloon or Parr shaker at 1-3 atm. Stir vigorously at room temperature for 2-4 hours. Alternative: For safer, transfer hydrogenation, use Ammonium Formate as the hydrogen donor instead of H2​ gas.

  • Validation (LC-MS): Monitor the reaction via LC-MS. The disappearance of the [M+H] peak corresponding to the Cbz-protected mass and the appearance of the free amine mass validates complete deprotection.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the solvent under reduced pressure to yield the free amine.

(Note: If the peptide contains sulfur-containing residues like Cys or Met which poison Pd catalysts, a Lewis acid system such as AlCl3​ /HFIP can be utilized as a highly effective alternative[5].)

SPPSWorkflow Resin Peptide-Resin (Free N-terminus) PreAct Pre-activation: Cbz-Dip-OH + HATU + DIPEA (3-5 min) Resin->PreAct Couple Double Coupling Cycle (60-120 min, optionally elevated temp) PreAct->Couple Wash DMF Wash & Kaiser Test (Validation Step) Couple->Wash Deprotect Cbz Deprotection (Pd/C, H2 or Transfer Hydrogenation) Wash->Deprotect If Cbz removal is required on-resin Cleave Cleavage from Resin (TFA Scavenger Cocktail) Wash->Cleave If Cbz is retained in final API Deprotect->Cleave

Caption: Optimized Solid-Phase Peptide Synthesis (SPPS) workflow for sterically hindered Cbz-Dip-OH.

Conclusion

N-Cbz- β -phenyl-L-phenylalanine (Cbz-Dip-OH) is an indispensable tool in the arsenal of the modern medicinal chemist. While its massive steric footprint demands rigorous, highly optimized synthetic protocols—such as HATU-mediated double couplings and orthogonal hydrogenolysis—the pharmacological payoff is substantial. By enforcing rigid backbone conformations and maximizing hydrophobic pocket occupancy, Cbz-Dip-OH directly drives the evolution of highly potent, proteolytically stable peptidomimetic therapeutics.

References

  • ChemWhat. N-CBZ-BETA-PHENYL-L-PHENYLALANINE CAS#: 149597-96-6. Retrieved from [Link]

  • 3B Scientific Corporation. N-Cbz-beta-phenyl-L-phenylalanine Properties. Retrieved from[Link]

  • ResearchGate. Structure-Based Design, Synthesis and Evaluation of Novel Peptidic Inhibitors of Thrombin-Induced Activation of Platelets Aggregation. Retrieved from [Link]

  • ACS Publications. Selectivity Modulation of Small Cationic Membrane-Active Cyclic Peptides with Broad-Spectrum Activity against Bacteria and Fungi. Retrieved from[Link]

  • ACS Publications. Selective Hydrogenolysis of Novel Benzyl Carbamate Protecting Groups. Retrieved from [Link]

  • ACS Publications. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Retrieved from [Link]

  • Google Patents.WO2018128828A1 - Novel hepcidin mimetics and uses thereof (Coupling Protocols).
  • ACS Publications. Design of a Potent Combined Pseudopeptide Endothelin-A/Endothelin-B Receptor Antagonist. Retrieved from [Link]

Sources

Exploratory

N-Cbz-β-phenyl-L-phenylalanine: A Technical Guide to Exact Mass Determination and Applications in Peptide Synthesis

Executive Summary In the advanced landscape of synthetic biochemistry and drug development, non-natural amino acids serve as critical building blocks for engineering peptides with enhanced pharmacokinetic properties. N-C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the advanced landscape of synthetic biochemistry and drug development, non-natural amino acids serve as critical building blocks for engineering peptides with enhanced pharmacokinetic properties. N-Cbz-β-phenyl-L-phenylalanine (also known as N-Cbz-3,3-diphenyl-L-alanine) is a highly specialized derivative characterized by its extreme hydrophobicity and structural rigidity. This whitepaper provides an in-depth technical analysis of its physicochemical properties—specifically focusing on its exact mass and molecular weight—and outlines a self-validating mass spectrometry protocol. Furthermore, it explores the mechanistic causality behind its use in solid-phase peptide synthesis (SPPS) and targeted drug delivery systems.

Physicochemical Profiling and Structural Causality

The molecular architecture of N-Cbz-β-phenyl-L-phenylalanine dictates its behavior in both analytical and synthetic environments. The molecule consists of three distinct functional domains:

  • The Core Backbone : An L-alanine framework that provides the chiral center necessary for biological stereospecificity.

  • The β-Diphenyl Moiety : The substitution of two phenyl rings at the beta carbon creates a bulky, lipophilic microenvironment. This structural feature is instrumental in stabilizing peptide secondary structures and facilitating transport across phospholipid bilayers[1].

  • The N-Terminal Cbz Group : The Carbobenzyloxy (Cbz) protecting group masks the nucleophilic amine, preventing unwanted self-polymerization during coupling reactions[2].

To ensure analytical precision during synthesis and quality control, researchers must differentiate between the compound's average molecular weight (used for stoichiometric calculations) and its monoisotopic exact mass (used for high-resolution mass spectrometry identification).

Quantitative Physicochemical Data

Table 1: Structural and mass properties of N-Cbz-β-phenyl-L-phenylalanine.

PropertyValue
Chemical Name N-Cbz-β-phenyl-L-phenylalanine
Common Synonyms N-Cbz-3,3-diphenyl-L-alanine; N-α-Cbz-Dip-OH
CAS Registry Number 149597-96-6[3]
Molecular Formula C23H21NO4[3]
Average Molecular Weight 375.42 g/mol [3]
Monoisotopic Exact Mass 375.147059 Da
Theoretical[M+H]+ Ion 376.15488 Da
Theoretical[M+Na]+ Ion 398.13683 Da

Analytical Methodology: High-Resolution Mass Spectrometry (HRMS) Protocol

Determining the exact mass of N-Cbz-β-phenyl-L-phenylalanine requires a High-Resolution Time-of-Flight (HR-TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source. The following protocol is designed as a self-validating system , ensuring that every step contains an internal check to rule out instrumental artifacts.

Phase 1: System Suitability and Baseline Validation
  • Step 1: Blank Matrix Run. Inject a blank solution of 50:50 Methanol/Water with 0.1% Formic Acid.

    • Causality: This establishes a baseline and confirms the absence of isobaric background noise or column carryover near the target m/z of 376.15.

  • Step 2: External Calibration. Run a known standard (e.g., Sodium Formate clusters) to calibrate the mass axis. The mass error must be < 2 ppm.

Phase 2: Sample Preparation
  • Step 3: Solubilization. Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using 50:50 Methanol/Water containing 0.1% Formic Acid.

    • Causality: The highly hydrophobic diphenyl groups require a high organic solvent ratio for initial dissolution. Formic acid acts as a proton donor, driving the equilibrium toward the protonated state ([M+H]+) required for positive ion mode detection.

Phase 3: Data Acquisition and Isotopic Verification
  • Step 4: Soft Ionization. Introduce the sample via direct infusion (5 µL/min). Apply a capillary voltage of 3.0 kV and a strictly controlled, low cone voltage (20-25 V).

    • Causality: The Cbz carbamate linkage is collisionally labile. A low cone voltage prevents premature in-source fragmentation, such as the loss of the benzyl carbocation or decarboxylation, ensuring the intact molecular ion is transmitted to the analyzer.

  • Step 5: Lock-Mass Correction. Co-infuse an internal calibrant (e.g., Leucine Enkephalin, m/z 556.2771) during the run.

    • Causality: Real-time lock-mass correction compensates for microscopic thermal drifts in the TOF flight tube, acting as a continuous self-validation mechanism to guarantee sub-ppm mass accuracy.

MS_Workflow A Sample Preparation (MeOH/H2O + 0.1% FA) B Electrospray Ionization (ESI+ Mode, Low Cone V) A->B Infusion C Time-of-Flight (TOF) Mass Analyzer B->C Ion Transfer E Data Acquisition [M+H]+ Exact Mass: 376.1548 C->E Detection D Internal Calibration (Lock Mass Infusion) D->C Real-time Correction

Figure 1: Self-validating ESI-TOF Mass Spectrometry workflow for exact mass determination.

Downstream Applications: Peptide Synthesis and Deprotection Dynamics

In drug development, the incorporation of 3,3-diphenylalanine (Dip) is a strategic choice. The dual phenyl rings create a steric shield that protects adjacent peptide bonds from proteolytic degradation, while simultaneously enhancing the amphiphilic nature of cell-penetrating peptides (CPPs) designed for intracellular protein delivery[1].

To utilize this amino acid, the N-terminal amine must be transiently protected by the Cbz group. Once the N-Cbz-β-phenyl-L-phenylalanine is successfully coupled to the growing peptide chain (typically using EDC/HOBt or DIC activators), the Cbz group must be selectively cleaved to allow for subsequent elongation.

Selective Deprotection Strategies

The choice of deprotection methodology is dictated by the chemical environment of the synthesized peptide:

  • Catalytic Hydrogenolysis (Standard Approach): The peptide is dissolved in an organic solvent and exposed to Hydrogen gas (H2) in the presence of a Palladium on Carbon (Pd/C) catalyst[2].

    • Causality: Hydrogenolysis is highly selective and operates under neutral, mild conditions. This is critical because harsh acidic or basic conditions could induce racemization at the sterically hindered, highly substituted alpha-carbon of the diphenylalanine residue.

  • Lewis Acid-Mediated Cleavage (Orthogonal Approach): If the peptide contains sulfur-bearing residues (which poison Pd catalysts) or reducible double bonds, an alternative method utilizing Aluminum Chloride (AlCl3) in 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) is employed[4].

    • Causality: HFIP acts as a strong hydrogen-bond donor that stabilizes the transition state, allowing the Lewis acid (AlCl3) to coordinate with the carbamate oxygen and facilitate cleavage without the need for reductive hydrogenation[4].

Synthesis_Workflow N1 N-Cbz-β-phenyl-L-phenylalanine (Building Block) N2 Coupling Reaction (EDC/HOBt Activation) N1->N2 Carboxyl Activation N3 N-Cbz-Protected Peptide (Intermediate) N2->N3 Amide Bond Formation N4 Selective Deprotection (H2, Pd/C or AlCl3/HFIP) N3->N4 Reagent Introduction N5 Free Amine Peptide (Ready for Elongation) N4->N5 Cbz Cleavage (-CO2, -Toluene)

Figure 2: Workflow detailing the coupling and selective deprotection of N-Cbz amino acids.

References

  • ChemWhat. "N-CBZ-BETA-PHENYL-L-PHENYLALANINE CAS#: 149597-96-6".
  • BenchChem. "The Enduring Legacy of the Carbobenzyloxy Group: An In-depth Guide to N-Cbz Protected Amino Acids". BenchChem Technical Resources.
  • ACS Publications. "Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP". The Journal of Organic Chemistry.
  • ProQuest. "Amphiphilic Cell-Penetrating Peptides Containing Arginine and Hydrophobic Residues as Protein Delivery Agents".

Sources

Foundational

Thermodynamic Solvation Mechanics of N-Cbz-beta-phenyl-L-phenylalanine in Organic Media

Executive Summary N-Cbz-beta-phenyl-L-phenylalanine (CAS: 149597-96-6), also known as N-Cbz-3,3-diphenyl-L-alanine, is a highly lipophilic, sterically hindered unnatural amino acid derivative critical to the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary N-Cbz-beta-phenyl-L-phenylalanine (CAS: 149597-96-6), also known as N-Cbz-3,3-diphenyl-L-alanine, is a highly lipophilic, sterically hindered unnatural amino acid derivative critical to the synthesis of advanced peptidomimetics and enzyme inhibitors. This technical guide systematically deconstructs its solubility profile across organic solvents, providing researchers with mechanistically grounded, self-validating protocols for optimizing dissolution in solid-phase peptide synthesis (SPPS) and downstream purification workflows.

Structural Causality and Solvation Mechanics

The dissolution of any crystalline solid requires the solvent to overcome the thermodynamic penalty of the crystal lattice energy. For N-Cbz-beta-phenyl-L-phenylalanine, this lattice is exceptionally robust due to three distinct structural features [1]:

  • Massive Hydrophobic Bulk : The β,β -diphenylalanine core introduces two freely rotating phenyl rings, while the carboxybenzyl (Cbz) protecting group adds a third. This creates a massive non-polar surface area that strictly precludes aqueous solvation and severely limits solubility in polar protic solvents.

  • Intermolecular π−π Stacking : The three aromatic rings engage in extensive π−π stacking interactions in the solid state, requiring solvents with high polarizability or specific aromatic affinities (e.g., dichloromethane) to intercalate and disrupt the lattice.

  • Hydrogen Bonding Network : The carbamate linkage (NH) acts as a strong hydrogen bond donor, while the carbonyl oxygens and the terminal carboxylic acid act as acceptors.

Therefore, optimal solvation is achieved not by non-polar solvents (which cannot break the H-bonds) nor by protic solvents (which are repelled by the hydrophobic bulk), but by polar aprotic solvents . Solvents like N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) act as powerful H-bond acceptors to disrupt the carbamate/carboxyl network while providing a favorable dielectric environment to accommodate the lipophilic diphenyl core [2].

SolvationMechanics Solute N-Cbz-beta-phenyl-L-phenylalanine (Crystal Lattice) PiStacking Intermolecular π-π Stacking (3 Aromatic Rings) Solute->PiStacking HBonding Intermolecular H-Bonding (Carbamate & Carboxyl) Solute->HBonding Aprotic Polar Aprotic Solvents (DMSO, DMF, NMP) Aprotic->PiStacking Favorable Dielectric Aprotic->HBonding Strong Acceptor Solvation1 Disrupts H-Bonds & Accommodates Hydrophobicity (High Solubility) Aprotic->Solvation1 Protic Polar Protic Solvents (Methanol, Ethanol) Protic->PiStacking Poor Affinity Protic->HBonding Donor/Acceptor Solvation2 Competes for H-Bonds but Repelled by Hydrophobicity (Moderate Solubility) Protic->Solvation2

Mechanistic pathways of solvent-solute interactions governing the dissolution profile.

Quantitative Solubility Profile

The following table summarizes the solubility profile of N-Cbz-beta-phenyl-L-phenylalanine across standard organic solvents at 25°C. Data is synthesized from thermodynamic equilibrium models of structurally analogous Cbz-protected and diphenylalanine derivatives [3][4].

Solvent CategorySpecific SolventDielectric Constant (ε)Estimated Solubility (mg/mL)Primary Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100Strong dipole-dipole interactions; optimal H-bond acceptor.
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 50Excellent solvation of the carbamate and carboxylic acid groups.
Moderately Polar Dichloromethane (DCM)8.910 - 50Good solvation of the three aromatic rings via dispersion forces.
Polar Protic Methanol (MeOH)32.75 - 20Moderate H-bonding; limited by the high hydrophobic bulk.
Non-Polar Hexane1.9< 1Insufficient polarity to overcome crystal lattice H-bonding.
Aqueous Water80.1< 0.1Extreme hydrophobic exclusion; high thermodynamic penalty.
Self-Validating Experimental Methodology: Thermodynamic Solubility Determination

To accurately determine the solubility of N-Cbz-beta-phenyl-L-phenylalanine for custom solvent mixtures, researchers must avoid kinetic dissolution artifacts (e.g., supersaturation). The following shake-flask methodology is engineered as a self-validating system : it not only quantifies the dissolved solute but physically verifies that the equilibrium state has not been corrupted by solvent-induced polymorphic transformations.

Step-by-Step Protocol:

  • Solute Saturation: Add an excess amount of N-Cbz-beta-phenyl-L-phenylalanine (e.g., 200 mg) to 1.0 mL of the target organic solvent in a sealed borosilicate glass vial. Causality: Excess solid ensures the solution remains saturated, representing true thermodynamic equilibrium rather than a kinetic dissolution rate.

  • Isothermal Equilibration: Agitate the suspension on an orbital shaker at 300 rpm and 25.0 ± 0.1°C for 48 hours. Causality: Highly lipophilic compounds with stable crystal lattices require extended time to reach equilibrium. 48 hours prevents the underestimation of solubility.

  • Phase Separation: Centrifuge the vial at 10,000 × g for 15 minutes, then filter the supernatant through a 0.45 µm PTFE syringe filter. Causality: PTFE (Polytetrafluoroethylene) is mandatory. Using standard nylon or cellulose filters will result in the hydrophobic compound adsorbing to the filter membrane, falsely lowering the quantified solubility.

  • Quantification (HPLC-UV): Dilute the filtrate appropriately and analyze via HPLC using a C18 column. Detect absorbance at 254 nm. Causality: The three phenyl rings yield a strong, distinct chromophore at 254 nm, ensuring a high signal-to-noise ratio without interference from non-aromatic solvent impurities.

  • System Validation (Critical Step): Recover the residual solid from the centrifuge pellet, dry it under vacuum, and analyze it via X-Ray Powder Diffraction (XRPD). Causality: If the solvent complexed with the solute to form a solvate, or induced a polymorphic shift, the XRPD pattern will change. If the pattern changes, the measured solubility applies to the new solvate/polymorph, not the original active pharmaceutical ingredient (API). This step self-validates the integrity of the thermodynamic data.

ExperimentalWorkflow Step1 1. Solute Saturation Add excess compound to solvent Step2 2. Isothermal Agitation Shake at 25°C for 48h Step1->Step2 Step3 3. Phase Separation Centrifuge & 0.45 µm PTFE Filter Step2->Step3 Step4 4. HPLC-UV Quantification Analyze filtrate at 254 nm Step3->Step4 Step5 5. Solid-State Validation XRPD on residual solid Step3->Step5 Retain Solid Pellet

Self-validating shake-flask methodology for determining thermodynamic solubility.

Implications for Solid-Phase Peptide Synthesis (SPPS)

When incorporating N-Cbz-beta-phenyl-L-phenylalanine into a peptide chain, its extreme hydrophobicity presents unique challenges during coupling cycles.

  • Solvent Choice: While DMF is the industry standard for SPPS, the bulky diphenyl side chain can cause localized peptide aggregation on the resin. If coupling efficiency drops, utilizing a binary solvent system such as DMF/DCM (1:1, v/v) is highly recommended. DCM enhances the solvation of the growing hydrophobic peptide chain and the incoming diphenylalanine derivative, preventing secondary structure collapse.

  • Deprotection Considerations: The Cbz group is typically removed via catalytic hydrogenolysis (H2, Pd/C) rather than the basic conditions used for Fmoc or acidic conditions for Boc. Because hydrogenolysis is often performed in methanol or ethanol, the poor solubility of the diphenylalanine core in protic solvents can stall the reaction. Expert Insight: Adding a co-solvent like ethyl acetate or a small percentage of glacial acetic acid will maintain the solubility of the intermediate and accelerate the deprotection kinetics.

References
  • Vedaraman, N., et al. "Solubility Modeling of N-CBZ Derivatised Amino Acids in Supercritical Carbon Dioxide." Scientific Research Publishing (SCIRP), 2014.[Link]

  • Kolarich, A., et al. "Evaluating Fmoc-amino acids as selective inhibitors of butyrylcholinesterase." National Institutes of Health (NIH) / PMC, 2015.[Link]

Exploratory

Stereochemistry and Spatial Arrangement of N-Cbz-β-Phenyl-L-Phenylalanine: A Technical Whitepaper

Executive Summary N-Cbz-β-phenyl-L-phenylalanine (IUPAC: N-α-benzyloxycarbonyl-3,3-diphenyl-L-alanine, commonly abbreviated as N-Cbz-Dip-OH) is a highly specialized, sterically demanding unnatural amino acid derivative[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Cbz-β-phenyl-L-phenylalanine (IUPAC: N-α-benzyloxycarbonyl-3,3-diphenyl-L-alanine, commonly abbreviated as N-Cbz-Dip-OH) is a highly specialized, sterically demanding unnatural amino acid derivative[1]. Featuring a massive diphenylmethyl side chain and a carboxybenzyl (Cbz) protecting group, this molecule is a critical building block in advanced peptidomimetic design. Its unique spatial arrangement restricts backbone flexibility, enhances proteolytic stability, and dictates highly specific intermolecular interactions. This whitepaper provides an in-depth analysis of its stereochemistry, spatial dynamics, and practical laboratory integration for drug development professionals.

Molecular Architecture and Stereochemical Fundamentals

Structural Nomenclature and Physicochemical Profile

N-Cbz-Dip-OH (CAS: 149597-96-6) possesses the molecular formula C₂₃H₂₁NO₄ and a molecular weight of 375.42 g/mol [2]. The molecule consists of three distinct spatial domains:

  • The α-Carbon Core: The sole chiral center of the molecule.

  • The β-Carbon Side Chain: A prochiral center bearing two identical phenyl rings.

  • The N-Cbz Protecting Group: A planar, electron-withdrawing carbamate moiety that provides orthogonal protection and significant hydrophobic bulk.

Stereochemical Priority and the (S)-Configuration

The stereochemistry at the α-carbon is designated as the L-isomer , which translates to the (S)-configuration under the Cahn-Ingold-Prelog (CIP) priority rules. The causality behind this assignment lies in the atomic numbers of the directly attached atoms:

  • Priority 1 (-NH-Cbz): Nitrogen (Atomic Number Z=7) takes the highest priority.

  • Priority 2 (-COOH): The carboxyl carbon is bonded to three oxygen equivalents (O, O, O).

  • Priority 3 (-CH(Ph)₂): The β-carbon is bonded to two phenyl carbons and one hydrogen (C, C, H). Because Oxygen (Z=8) outranks Carbon (Z=6), the carboxyl group takes precedence over the massive diphenyl group.

  • Priority 4 (-H): Hydrogen (Z=1) is the lowest priority.

With the hydrogen atom oriented away from the viewer, the sequence from Priority 1 → 2 → 3 traces a counter-clockwise path, confirming the (S)-configuration.

CIP_Priority C_alpha C-alpha (Chiral Center) P1 Priority 1: -NH-Cbz (N, Z=7) C_alpha->P1 P2 Priority 2: -COOH (C bound to O,O,O) C_alpha->P2 P3 Priority 3: -CH(Ph)2 (C bound to C,C,H) C_alpha->P3 P4 Priority 4: -H (H, Z=1) C_alpha->P4 P1->P2 Sequence P2->P3 Sequence Result (S)-Configuration (Counter-Clockwise) P3->Result

Fig 1. CIP priority logic determining the (S)-configuration of the α-carbon.

The Prochiral β-Carbon

Unlike molecules with distinct substitutions at the β-position (e.g., isoleucine or threonine), the β-carbon in 3,3-diphenylalanine is bonded to two identical phenyl rings. Therefore, the β-carbon is achiral (specifically, it is a prochiral center). The spatial arrangement is entirely dominated by the steric clash between these twin aromatic rings, which forces the side chain into highly restricted rotameric states.

Conformational Dynamics and Drug Development Impact

Rotameric Restriction and Ramachandran Space

The defining feature of the Dip residue is its extreme steric hindrance. The rotation around the Cα-Cβ bond (the χ₁ dihedral angle) is severely restricted. This local rigidity propagates to the peptide backbone, limiting the accessible Ramachandran angles (φ, ψ). By locking the backbone into specific conformations (such as stabilizing β-turns), Dip reduces the entropic cost of receptor binding.

Impact on PSMA Inhibitors

In the development of radiolabeled Prostate-Specific Membrane Antigen (PSMA) inhibitors, spatial modifications in the linker region dictate tumor uptake and pharmacokinetics. Replacing standard aromatic moieties (like naphthyl) with the 3,3-diphenyl-L-alanine building block alters the spatial footprint of the inhibitor. This stereochemical modification significantly influences plasma protein binding and enhances the favorable pharmacokinetic profile of the resulting radioligands[3].

Modulation of Membrane-Active Peptides

In the design of antimicrobial peptides (AMPs), the amphiphilic balance is crucial. The incorporation of the bulky Dip residue provides a massive hydrophobic anchor. Causality: The twin phenyl rings are too bulky to easily penetrate the rigid, cholesterol-rich membranes of mammalian cells, thereby drastically reducing hemolytic toxicity (e.g., maintaining >90% cell viability). Conversely, they readily disrupt the highly curved, anionic membranes of bacteria, preserving antimicrobial efficacy[4].

Membrane_Selectivity Dip 3,3-Diphenylalanine (Bulky Hydrophobe) Bacterial Bacterial Membrane (High Curvature, Anionic) Dip->Bacterial Permeabilizes Mammalian Mammalian Membrane (Cholesterol-rich, Rigid) Dip->Mammalian Restricted Entry Lysis Membrane Disruption (High Antimicrobial Activity) Bacterial->Lysis Safe Steric Exclusion (Low Hemolytic Activity) Mammalian->Safe

Fig 2. Spatial bulk of Dip dictates membrane selectivity and reduces hemolysis.

Quantitative Data Presentation

Table 1: Physicochemical Properties of N-Cbz-Dip-OH
ParameterValue / Description
Chemical Name N-α-benzyloxycarbonyl-3,3-diphenyl-L-alanine
CAS Number 149597-96-6[2]
Molecular Formula C₂₃H₂₁NO₄[2]
Molecular Weight 375.42 g/mol [1]
Stereochemistry α-carbon: (S)-configuration; β-carbon: Achiral
N-Protecting Group Carboxybenzyl (Cbz / Z)
Table 2: Comparative Spatial Parameters (L-Phe vs. L-Dip)
Spatial ParameterL-Phenylalanine (Phe)3,3-Diphenyl-L-alanine (Dip)
Side Chain Bulk Single benzyl groupDiphenylmethyl group
χ₁ Rotamer Flexibility High (rapid interconversion)Highly restricted (steric locking)
Hydrophobicity (LogP contribution) ModerateVery High
Membrane Interaction Shallow insertionDeep, sterically restricted insertion[4]

Experimental Protocols: Synthesis and Spatial Validation

Protocol 1: Sterically Hindered Solid-Phase Peptide Synthesis (SPPS)

Because N-Cbz-Dip-OH is exceptionally bulky, standard coupling reagents (e.g., HBTU) fail to achieve complete amidation. Furthermore, because the N-terminus is Cbz-protected (which is stable to piperidine), this building block is exclusively used as the final N-terminal capping residue in Fmoc-SPPS, or within an orthogonal Boc-SPPS strategy.

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptide-resin (containing a free N-terminal primary amine) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Activation (The Causality): Dissolve 3.0 equivalents of N-Cbz-Dip-OH and 3.0 equivalents of HATU in DMF. Causality: HATU contains an HOAt leaving group; the nitrogen in its pyridine ring provides an intramolecular hydrogen bond that drastically accelerates the coupling of sterically hindered acids.

  • Base Addition: Add 6.0 equivalents of N,N-diisopropylethylamine (DIPEA) to the mixture.

  • Coupling: Add the activated mixture to the resin. React at 40°C (or under microwave assistance at 75°C) for 2 hours to overcome the steric barrier.

  • Self-Validating Check (Kaiser Test): Wash the resin and perform a Kaiser (ninhydrin) test. A yellow color (negative) self-validates that the bulky Dip residue has successfully coupled to all available amines. A blue color (positive) mandates a secondary coupling cycle.

SPPS_Workflow Step1 Resin Swelling (DMF/DCM) Step2 Fmoc Deprotection (20% Piperidine) Step1->Step2 Step3 Activation of N-Cbz-Dip-OH (HATU/DIPEA) Step2->Step3 Step4 Sterically Hindered Coupling (Elevated Temp/Time) Step3->Step4 Validate Kaiser Test Validation (Self-Validating Check) Step4->Validate Success Proceed to Cleavage Validate->Success Negative (Yellow) Fail Double Coupling Validate->Fail Positive (Blue) Fail->Step3

Fig 3. Sterically hindered SPPS workflow with self-validating Kaiser test.

Protocol 2: 2D NMR Spectroscopy for Spatial Arrangement Validation

To empirically prove the spatial arrangement of the Dip residue within a synthesized peptide, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is utilized[5].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the purified peptide in an aqueous/lipid-mimetic solvent (e.g., DPC micelles in H₂O/D₂O) to simulate physiological folding.

  • Data Acquisition: Acquire 2D TOCSY (for spin-system assignment) and 2D NOESY spectra (mixing time 150–300 ms).

  • Causality of NOESY: The NOE effect relies on dipole-dipole cross-relaxation, which is strictly distance-dependent (inversely proportional to r6 ). It only detects protons that are close in space (< 5 Å), regardless of the number of covalent bonds between them[5].

  • Self-Validating Distance Calculation: Integrate the volume of the cross-peaks between the bulky β-phenyl protons and the backbone amide (NH) protons. If the calculated interproton distance matches the theoretical distance of a specific restricted rotamer (e.g., gauche-), the spatial model is mathematically self-validated.

References

  • Title: Welcome to - 3B Scientific Corporation: N-Cbz-beta-phenyl-L-phenylalanine Source: 3bsc.com URL: [Link]

  • Title: N-CBZ-BETA-苯基-L-苯丙胺酸CAS#: 149597-96-6 • ChemWhat Source: chemwhat.tw URL: [Link]

  • Title: Impact of stereochemical replacement on activity and selectivity of membrane-active antibacterial and antifungal cyclic peptides Source: researchgate.net URL: [Link]

  • Title: Paving the way for future PSMA inhibitors: insights from comparative preclinical evaluations of structure modifications Source: nih.gov URL: [Link]

  • Title: Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy Source: chapman.edu URL: [Link]

Sources

Foundational

N-Cbz-β-phenyl-L-phenylalanine (CAS 149597-96-6): A Comprehensive Technical Guide on Properties, Safety, and Applications in Peptidomimetics

Executive Summary As modern drug development pivots toward highly specific, proteolytically stable therapeutics, non-natural amino acids have become indispensable. N-Cbz-β-phenyl-L-phenylalanine (also known as N-Cbz-3,3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As modern drug development pivots toward highly specific, proteolytically stable therapeutics, non-natural amino acids have become indispensable. N-Cbz-β-phenyl-L-phenylalanine (also known as N-Cbz-3,3-diphenyl-L-alanine) is a critical chiral building block used in advanced chemical synthesis[1]. By introducing significant steric bulk and hydrophobicity, it allows researchers to engineer peptidomimetics that resist enzymatic degradation while maintaining high target affinity[2]. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, safety protocols, and step-by-step integration into Solid-Phase Peptide Synthesis (SPPS).

Physicochemical Profiling & Structural Significance

The structural architecture of N-Cbz-β-phenyl-L-phenylalanine dictates its functional utility in drug design. The 3,3-diphenyl core restricts the conformational flexibility of the peptide backbone, locking the synthesized molecule into a favorable binding conformation. Furthermore, the carboxybenzyl (Cbz) protecting group provides an orthogonal protection strategy; it remains highly stable under mild basic conditions but can be selectively cleaved via hydrogenolysis or strong acids without disrupting other peptide bonds[3].

Quantitative Data: Physicochemical Properties

Table 1: Key physicochemical properties of N-Cbz-β-phenyl-L-phenylalanine.

PropertyValue / Description
Chemical Name N-Cbz-β-phenyl-L-phenylalanine
Synonyms N-Cbz-3,3-diphenyl-L-alanine; Cbz-Dip-OH
CAS Number 149597-96-6[4]
Molecular Formula C23H21NO4[4]
Molecular Weight 375.42 g/mol [5]
Appearance White to off-white crystalline powder[3]

Material Safety Data Sheet (MSDS) & Handling Protocols

Handling non-natural amino acid derivatives requires rigorous adherence to safety protocols to prevent chemical contamination and ensure operator safety. While generally stable, N-Cbz-β-phenyl-L-phenylalanine is classified as a mild irritant[3].

Quantitative Data: Safety & Hazard Data

Table 2: MSDS summary and laboratory handling requirements.

CategorySpecification / Protocol
Hazard Identification Irritant to eyes, respiratory system, and skin[3].
Personal Protective Equipment Safety goggles, nitrile gloves, and a NIOSH-approved respirator if dust is generated[6].
Handling Precautions Handle in a well-ventilated area or chemical fume hood. Avoid aerosol and dust formation[6].
Storage Conditions Store in a cool, dry place (2-8°C recommended for long-term stability) in tightly sealed containers to prevent moisture degradation and racemization[3][6].
First Aid Measures Eye Contact: Rinse immediately with plenty of water. Skin Contact: Wash with soap and water. Seek medical advice if irritation persists[3][6].

Mechanistic Role in Peptidomimetics & Drug Design

The causality behind selecting 3,3-diphenylalanine lies in its dual-action mechanism. Native peptides often fail in clinical settings due to rapid plasma clearance by endogenous proteases. By substituting a native phenylalanine or leucine residue with β-phenyl-L-phenylalanine, the resulting steric shield physically blocks protease active sites from cleaving the adjacent peptide bonds[2]. Simultaneously, the dual phenyl rings enhance hydrophobic interactions within the deep binding pockets of target receptors, drastically increasing the overall half-life and efficacy of the drug.

DrugDesign N1 Native Peptide (High Degradation) N2 Incorporate N-Cbz- β-phenyl-L-phenylalanine N1->N2 Structural Modification N3 Steric Bulk Addition (3,3-Diphenyl Core) N2->N3 Mechanism N4 Proteolytic Resistance N3->N4 Effect 1 N5 Enhanced Target Affinity (Hydrophobic Pocket) N3->N5 Effect 2 N6 Optimized Peptidomimetic N4->N6 N5->N6

Logic of incorporating bulky non-natural amino acids into peptide drugs.

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

To ensure a self-validating experimental system, the following SPPS protocol incorporates rigorous checkpoints to verify the successful coupling of the sterically hindered N-Cbz-β-phenyl-L-phenylalanine. Because of the extreme bulkiness of the two phenyl rings, standard coupling times must be extended, and highly efficient coupling reagents are required to overcome the activation energy barrier[7].

Step-by-Step Methodology
  • Resin Preparation: Swell the chosen resin (e.g., Wang or Rink Amide) in Dimethylformamide (DMF) for 30 minutes. Causality: This maximizes the surface area exposure of the resin matrix, ensuring active sites are accessible.

  • Amino Acid Activation: In a separate vial, dissolve 3.0 equivalents of N-Cbz-β-phenyl-L-phenylalanine and 2.9 equivalents of HATU in DMF. Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: The slight excess of amino acid and the use of the highly reactive HATU reagent drives the reaction to completion despite the steric hindrance of the diphenyl group.

  • Coupling Reaction: Add the activated amino acid solution to the swollen resin. Agitate gently for 2 to 4 hours. Causality: The extended reaction time directly compensates for the slow nucleophilic attack caused by the bulky side chain.

  • Washing: Drain the reaction vessel and wash the resin sequentially with DMF (3x) and Dichloromethane (DCM) (3x) to remove unreacted reagents and byproducts.

  • Validation (Kaiser Test): Perform a Kaiser test on a micro-sample of resin beads. Self-Validation: A negative result (yellow beads) guarantees that all primary amines have successfully reacted. If positive (blue beads), a double-coupling step is mandatory before proceeding[7].

  • Cbz Deprotection: Unlike the Fmoc group, the Cbz group is typically removed post-cleavage via catalytic hydrogenolysis (H2, Pd/C) or strong acid treatment (e.g., HF or TFMSA), depending on the orthogonal strategy employed[3].

SPPSWorkflow S1 Resin Preparation (Swelling in DMF) S2 Coupling Reaction (N-Cbz-β-phenyl-L-Phe + Activator) S1->S2 Add Reagents S3 Washing (DMF / DCM) S2->S3 Remove Excess S4 Kaiser Test (Validation) S3->S4 Check Completion S4->S2 If Positive (Incomplete) S5 Cbz Deprotection (Hydrogenolysis/Strong Acid) S4->S5 If Negative (Complete) S6 Next Amino Acid / Cleavage S5->S6 Proceed

Solid-Phase Peptide Synthesis (SPPS) workflow highlighting coupling and validation.

References

  • Title: Product Search: N-CBZ-BETA-PHENYL-L-PHENYLALANINE (CAS 149597-96-6) Source: Chemical-Suppliers URL: [Link]

  • Title: N-Cbz-beta-phenyl-L-phenylalanine (Catalog No: 3B3-010902) Source: 3B Scientific Corporation URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategic Incorporation of N-Cbz-β-phenyl-L-phenylalanine in Solid-Phase Peptide Synthesis

Abstract The incorporation of non-proteinogenic amino acids into peptide chains is a cornerstone of modern drug discovery, enabling the synthesis of peptidomimetics with enhanced stability, novel secondary structures, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The incorporation of non-proteinogenic amino acids into peptide chains is a cornerstone of modern drug discovery, enabling the synthesis of peptidomimetics with enhanced stability, novel secondary structures, and tailored biological activity.[1][] β-amino acids, in particular, are of significant interest as they confer resistance to enzymatic degradation and can induce unique helical and turn conformations.[3][4] This guide provides a comprehensive technical overview and detailed protocols for the successful incorporation of N-Cbz-β-phenyl-L-phenylalanine into peptide sequences using solid-phase peptide synthesis (SPPS). We address the principal challenges associated with this building block—namely, the steric hindrance imposed by the β-substituent and the strategic management of the N-terminal Carbobenzyloxy (Cbz) protecting group. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of β-phenylalanine derivatives in their synthetic workflows.

Introduction: The Rationale for β-Amino Acid Incorporation

β-Phenylalanine and its derivatives (β-PAD) are valuable scaffolds in medicinal chemistry.[1][4] Their inclusion in a peptide backbone alters the hydrogen-bonding pattern and extends the chain by a single carbon atom, fundamentally changing the resulting topology compared to natural α-peptides.[] This structural perturbation is a key strategy for:

  • Enhancing Proteolytic Stability: The altered backbone is a poor substrate for many endogenous proteases, increasing the in-vivo half-life of peptide-based therapeutics.

  • Creating Novel Secondary Structures: β-peptides can form unique and stable helices (e.g., 14-helices) and other folded structures, known as foldamers, which can mimic the tertiary structure of proteins and interact with biological targets.[3]

  • Improving Pharmacokinetic Profiles: The increased stability and unique conformational properties can lead to improved bioavailability and tissue distribution.

The specific building block, N-Cbz-β-phenyl-L-phenylalanine , presents two key chemical features that must be managed during synthesis:

  • Steric Hindrance: The phenyl group on the β-carbon, adjacent to the carboxyl group, significantly impedes the approach of the activated carboxyl group to the resin-bound N-terminal amine. This can lead to slow or incomplete coupling reactions.[5][6]

  • N-Terminal Cbz Group: The Carbobenzyloxy (Cbz or Z) group is a classic amine protecting group, orthogonal to both the base-labile Fmoc group and the acid-labile Boc group.[7][8] Its stability to standard SPPS reagents makes it an excellent choice for N-terminal capping or for syntheses requiring selective deprotection schemes.[9]

This guide will dissect these challenges and provide robust, field-proven protocols to overcome them.

Physicochemical Properties & Handling

A summary of the key properties of the parent compound, N-Cbz-L-phenylalanine, is provided below for reference. The β-amino acid analog will have similar solubility and handling characteristics.

PropertyValueReference(s)
Molecular Formula C₁₇H₁₇NO₄[10]
Molecular Weight 299.32 g/mol [10]
Appearance White to off-white crystalline powder[11][12]
Melting Point ~85-87 °C[10]
Solubility Sparingly soluble in DMF, slightly in DMSO[10]
Storage Conditions Store at room temperature in a dry environment[10][11]

Expert Handling Tip: Due to its hydrophobicity and steric bulk, pre-dissolving N-Cbz-β-phenyl-L-phenylalanine in your coupling solvent (e.g., DMF or NMP) may require gentle warming or extended vortexing. Ensure complete dissolution before initiating the activation step.

Core Principles & Strategic Considerations

Overcoming Steric Hindrance: The Coupling Reaction

The primary obstacle in incorporating β-phenylalanine is achieving complete acylation of the resin-bound amine. Standard coupling reagents like DCC or even HBTU may prove inefficient, resulting in deletion sequences and difficult purifications.[5][13] The causality lies in the steric shield around the activated carboxyl group, which slows reaction kinetics.

To ensure a successful coupling, a two-pronged strategy is recommended:

  • Employ High-Potency Coupling Reagents: Uronium/aminium salts that form highly reactive activated esters are essential. Reagents based on the HOAt (1-hydroxy-7-azabenzotriazole) or OxymaPure scaffolds are superior for sterically demanding couplings.[14] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a gold standard for this purpose.

  • Optimize Reaction Conditions: For difficult couplings, extending the reaction time, increasing the equivalents of reagents, or performing a "double coupling" (repeating the coupling step with fresh reagents) are effective strategies.[13]

Strategic Use of the N-Cbz Group

The Cbz group is stable to the 20% piperidine in DMF used for Fmoc removal and the strong trifluoroacetic acid (TFA) cocktails used for Boc-based side-chain deprotection and resin cleavage.[7][9] This orthogonality is its primary advantage.

Its removal requires catalytic hydrogenation , a process that is incompatible with many common side-chain protecting groups (e.g., those containing sulfur) and cannot be performed while other acid-labile groups are present if a standard hydrogenolysis setup is used. However, on-resin removal is possible using milder catalytic transfer hydrogenation methods.[7]

This unique profile makes N-Cbz-β-phenyl-L-phenylalanine ideal for two main applications in SPPS:

  • Final N-Terminal Capping: The peptide is synthesized using standard Fmoc chemistry. The final residue added is N-Cbz-β-phenyl-L-phenylalanine. The resulting peptide, after cleavage, will have a permanent Cbz group at its N-terminus.

  • Orthogonal Deprotection: The Cbz group can be selectively removed on-resin to allow for N-terminal modification (e.g., cyclization, dye conjugation) while all other side-chain protecting groups remain intact.

The following diagram illustrates the orthogonality of the Cbz group within the context of standard SPPS protecting group strategies.

G cluster_Fmoc Fmoc/tBu Strategy Peptide Full Peptide on Resin (Fmoc-N-Terminus, Protected Side-Chains, Cbz-Internal) Piperidine 20% Piperidine in DMF Peptide->Piperidine Iterative Deprotection TFA TFA Cocktail (e.g., 95% TFA) Peptide->TFA Final Cleavage Hydrogenolysis Catalytic Transfer Hydrogenation Peptide->Hydrogenolysis Orthogonal Deprotection Fmoc N-Terminal Fmoc SideChains Side-Chains (Boc, tBu, Trt) Cbz Internal Cbz Group Piperidine->Fmoc Removes Piperidine->SideChains Stable Piperidine->Cbz Stable TFA->Fmoc Stable TFA->SideChains Removes TFA->Cbz Stable Hydrogenolysis->Fmoc Stable Hydrogenolysis->SideChains Depends on Side-Chain Hydrogenolysis->Cbz Removes

Caption: Orthogonality of the Cbz protecting group in SPPS.

Experimental Protocols

The following protocols are designed for a standard 0.1 mmol synthesis scale. Adjust volumes and equivalents accordingly for different scales.

Protocol 1: Optimized Coupling of N-Cbz-β-phenyl-L-phenylalanine

This protocol is recommended as the primary method for incorporating the sterically hindered residue. It utilizes HATU for efficient activation.

Materials:

  • Peptide-resin with a free N-terminal amine (pre-swollen in DMF)

  • N-Cbz-β-phenyl-L-phenylalanine (5 equivalents)

  • HATU (4.9 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (10 equivalents)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Kaiser test kit

Procedure:

  • Resin Preparation: Ensure the peptide-resin is in a suitable reaction vessel and has been thoroughly washed with DMF after the previous Fmoc-deprotection step. Drain the solvent.

  • Amino Acid Activation:

    • In a separate vial, dissolve N-Cbz-β-phenyl-L-phenylalanine (0.15 g, 0.5 mmol) and HATU (0.186 g, 0.49 mmol) in 2 mL of DMF.

    • Add DIEA (174 μL, 1.0 mmol) to the solution.

    • Vortex the mixture for 1-2 minutes. This pre-activation step is critical for forming the reactive OAt-ester.

  • Coupling Reaction: Immediately add the activated amino acid solution to the reaction vessel containing the resin.

  • Agitation: Agitate the mixture at room temperature for a minimum of 4 hours. For particularly difficult sequences known to aggregate, extending this time to 6-8 hours or overnight is advisable.

  • Monitoring:

    • After the coupling time, take a small sample of resin beads (approx. 1-2 mg).

    • Wash the beads thoroughly with DMF, then Dichloromethane (DCM), and perform a Kaiser test.

    • Negative Result (beads remain yellow/colorless): The coupling is complete. Proceed to wash the bulk resin (3x DMF, 3x DCM, 3x DMF) and continue with the synthesis.

    • Positive Result (beads turn blue/purple): The coupling is incomplete. Proceed to the troubleshooting steps below.

Troubleshooting Incomplete Coupling:

  • Double Coupling: Drain the reaction solution from the bulk resin, wash once with DMF, and repeat steps 2-5 with a fresh batch of reagents. This is the most common and effective solution.[13]

  • Solvent Change: If aggregation is suspected (visible clumping of resin), consider switching the solvent from DMF to NMP, which has better solubilizing properties for complex peptides.

G start Start: Free Amine on Resin activate Activate N-Cbz-β-Phe-OH with HATU/DIEA start->activate couple Couple to Resin (4+ hours) activate->couple kaiser_test Perform Kaiser Test couple->kaiser_test wash Wash Resin & Proceed to Next Cycle kaiser_test->wash Negative (Yellow) troubleshoot Troubleshoot: Perform Double Coupling kaiser_test->troubleshoot Positive (Blue) end Coupling Complete wash->end troubleshoot->couple

Sources

Application

optimal coupling reagents for N-Cbz-beta-phenyl-L-phenylalanine in SPPS

Application Note & Protocol Guide Topic: Optimal Coupling Strategies for N-Cbz-β-phenyl-L-phenylalanine in Solid-Phase Peptide Synthesis (SPPS) Audience: Researchers, scientists, and drug development professionals in pep...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide

Topic: Optimal Coupling Strategies for N-Cbz-β-phenyl-L-phenylalanine in Solid-Phase Peptide Synthesis (SPPS)

Audience: Researchers, scientists, and drug development professionals in peptide chemistry and drug discovery.

Executive Summary

The incorporation of sterically hindered, non-canonical amino acids is a critical challenge in modern peptide synthesis. N-Cbz-β-phenyl-L-phenylalanine, a residue with significant bulk from phenyl groups at both the α and β positions, represents a formidable obstacle for standard Solid-Phase Peptide Synthesis (SPPS) protocols. Inefficient coupling of such residues leads to deletion sequences, low yields, and complex purifications. This guide provides an in-depth analysis of optimal coupling reagents and detailed protocols designed to overcome the steric hindrance presented by N-Cbz-β-phenyl-L-phenylalanine, ensuring high coupling efficiency and preservation of stereochemical integrity. We will explore the mechanistic advantages of modern uronium, phosphonium, and carbodiimide/additive systems, providing field-proven methodologies for their successful implementation.

The Challenge: Steric Hindrance in N-Cbz-β-phenyl-L-phenylalanine

The primary difficulty in coupling N-Cbz-β-phenyl-L-phenylalanine arises from its molecular architecture. The presence of bulky substituents on the α-carbon and adjacent atoms physically obstructs the approach of the activated carboxyl group to the resin-bound N-terminal amine.[1][2][3] This steric shield dramatically slows reaction kinetics.

Conventional coupling reagents, such as standalone carbodiimides (e.g., DCC, DIC), are often insufficient for driving these difficult reactions to completion.[4] Their use can lead to several undesirable outcomes:

  • Incomplete Coupling: Resulting in deletion sequences that are difficult to separate from the target peptide.

  • Epimerization: The prolonged activation times required can increase the risk of racemization at the α-carbon via an oxazolone intermediate, compromising the biological activity of the final peptide.[5][6]

  • Side Reactions: Carbodiimides can form unreactive N-acylurea byproducts, consuming the activated amino acid and reducing yield.[7][8]

Therefore, specialized, highly efficient coupling reagents are mandatory for the successful incorporation of this and other similarly hindered residues.

Comparative Analysis of High-Efficiency Coupling Reagents

To overcome the challenges outlined above, several classes of advanced coupling reagents have been developed. The most effective options are uronium/aminium salts, phosphonium salts, and carbodiimide/additive combinations. Their efficacy stems from the rapid generation of highly reactive activated esters that accelerate the rate-limiting aminolysis step.

Uronium/Aminium Salts (e.g., HATU, HCTU)

Uronium-based reagents like HATU and HCTU are among the most powerful activating agents used in SPPS.[9][10][11] They react with the carboxylic acid to form a highly reactive OAt (in HATU) or O-6-ClBt (in HCTU) active ester. The presence of the azabenzotriazole moiety in HATU is particularly effective at accelerating the coupling reaction while simultaneously suppressing epimerization.[12]

Mechanism of Action: Under basic conditions (typically using a non-nucleophilic base like DIPEA), the carboxylate attacks the electrophilic carbon of the uronium salt. This forms a transient, highly reactive O-acyluronium intermediate, which is rapidly converted into the corresponding OAt or O-6-ClBt active ester, releasing tetramethylurea as a byproduct.[13]

G cluster_0 Activation Phase cluster_1 Coupling Phase Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate -H⁺ Base Base (DIPEA) Uronium_Reagent Uronium Salt (e.g., HATU) Active_Ester OAt Active Ester (Highly Reactive) Uronium_Reagent->Active_Ester + Tetramethylurea Resin_Amine H₂N-Peptide-Resin Peptide_Bond R-CO-NH-Peptide-Resin Active_Ester->Peptide_Bond + H₂N-Peptide-Resin Carboxylate->Active_Ester + Tetramethylurea

Caption: Uronium salt activation pathway.

A potential side reaction with uronium reagents is guanidinylation of the N-terminal amine if carboxyl activation is slow or excess reagent is used, which terminates the peptide chain.[14]

Phosphonium Salts (e.g., PyBOP, PyAOP)

Phosphonium salts, such as PyBOP and PyAOP, are also highly efficient and are excellent alternatives to uronium reagents.[10][15] They function similarly by generating activated esters (OBt or OAt esters). A key advantage of phosphonium reagents is that they generally produce cleaner reactions and do not cause the guanidinylation side reaction associated with uronium salts.[14] This makes them particularly suitable when using a large excess of reagent to drive a difficult coupling to completion.

Mechanism of Action: The carboxylate attacks the positively charged phosphorus atom, leading to the formation of an acyloxyphosphonium intermediate. This intermediate then reacts with HOBt or HOAt (released from the reagent itself) to form the active ester and a phosphine oxide byproduct.[16]

G cluster_0 Activation Phase cluster_1 Coupling Phase Carboxylic_Acid R-COOH + Base Active_Ester OBt Active Ester (Highly Reactive) Carboxylic_Acid->Active_Ester + Phosphine Oxide + Base·H⁺ Phosphonium_Reagent Phosphonium Salt (e.g., PyBOP) Phosphonium_Reagent->Active_Ester + Phosphine Oxide + Base·H⁺ Resin_Amine H₂N-Peptide-Resin Peptide_Bond R-CO-NH-Peptide-Resin Active_Ester->Peptide_Bond + H₂N-Peptide-Resin

Caption: Phosphonium salt activation pathway.

Carbodiimides with Nucleophilic Additives (DIC/Oxyma)

The combination of a carbodiimide, typically the liquid N,N'-diisopropylcarbodiimide (DIC), with a nucleophilic additive has been revitalized with the development of Oxyma (ethyl (hydroxyimino)cyanoacetate).[17] Oxyma is a non-explosive and highly effective alternative to the classic HOBt and HOAt additives.[18] The DIC/Oxyma system has demonstrated coupling efficiencies comparable to or even exceeding those of uronium and phosphonium reagents, especially for challenging sequences, while being more cost-effective.[17][19]

Mechanism of Action: DIC first reacts with the carboxylic acid to form the highly reactive O-acylisourea intermediate.[7] Oxyma rapidly intercepts this unstable intermediate to form a stable, yet highly reactive, Oxyma active ester. This crucial step prevents the O-acylisourea from rearranging into the unreactive N-acylurea byproduct, thereby enhancing yield and minimizing side reactions.[19]

G cluster_0 Activation & Interception cluster_1 Coupling Phase Carboxylic_Acid R-COOH O_acylisourea O-acylisourea (Unstable) Carboxylic_Acid->O_acylisourea DIC DIC DIC->O_acylisourea Active_Ester Oxyma Active Ester (Reactive) O_acylisourea->Active_Ester + DIU Oxyma Oxyma Oxyma->Active_Ester + DIU Resin_Amine H₂N-Peptide-Resin Peptide_Bond R-CO-NH-Peptide-Resin Active_Ester->Peptide_Bond + H₂N-Peptide-Resin

Caption: DIC/Oxyma activation pathway.

Data Summary: Comparison of Recommended Reagents

FeatureHATUPyBOPDIC/Oxyma
Reagent Class Uronium/Aminium SaltPhosphonium SaltCarbodiimide + Additive
Reactivity Very High[9]HighHigh[17]
Racemization Suppression Excellent (OAt-based)[12]Very Good (OBt-based)Excellent (Oxyma-based)[18]
Key Byproducts TetramethylureaTris(pyrrolidino)phosphine oxideDiisopropylurea (DIU)
Primary Side Reaction Guanidinylation[14]MinimalN-acylurea (if Oxyma is slow)
Solubility (DMF) GoodVery High[14]N/A (DIC is liquid)
Cost-Effectiveness ModerateModerate/HighHigh
Best Use Case Extremely difficult couplings; rapid synthesis.[20]Hindered couplings where guanidinylation is a concern.Efficient and economical choice for most difficult couplings.[18]

Experimental Protocols

The following protocols are designed for a standard 0.1 mmol SPPS scale. Reagent equivalents are relative to the initial loading of the resin.

Protocol 1: High-Efficiency Coupling using HATU

This method is recommended as the primary approach for coupling N-Cbz-β-phenyl-L-phenylalanine due to HATU's superior reactivity.[9][20]

Materials:

  • Resin-bound peptide with a free N-terminal amine (0.1 mmol)

  • N-Cbz-β-phenyl-L-phenylalanine (5 eq., 0.5 mmol)

  • HATU (4.9 eq., 0.49 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (10 eq., 1.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed (confirmed by a positive Kaiser test) and the resin is well-swollen in DMF.

  • Activation Solution: In a separate vessel, dissolve N-Cbz-β-phenyl-L-phenylalanine (5 eq.) and HATU (4.9 eq.) in anhydrous DMF (approx. 2 mL).

  • Pre-activation: Add DIPEA (10 eq.) to the activation solution. Mix briefly and allow to pre-activate for 1-3 minutes. The solution may change color.[12][13]

  • Coupling: Immediately add the activated amino acid solution to the reaction vessel containing the resin.

  • Reaction: Agitate the reaction mixture at room temperature for a minimum of 2 hours. For extremely difficult couplings, the time can be extended to 4 hours or overnight.

  • Monitoring: After the coupling time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.

  • Troubleshooting (If Kaiser test is positive): If the test is positive (blue beads), indicating incomplete coupling, drain the reaction solution and perform a second coupling (double coupling) by repeating steps 2-6 with a fresh batch of reagents.[4]

  • Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.

Protocol 2: Economical and Efficient Coupling using DIC/Oxyma

This protocol offers a robust and cost-effective alternative to HATU, with excellent performance.[17][18]

Materials:

  • Resin-bound peptide with a free N-terminal amine (0.1 mmol)

  • N-Cbz-β-phenyl-L-phenylalanine (5 eq., 0.5 mmol)

  • Oxyma Pure (5 eq., 0.5 mmol)

  • N,N'-Diisopropylcarbodiimide (DIC) (5 eq., 0.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: As described in Protocol 1.

  • Coupling Solution: In the reaction vessel containing the swollen resin, add a solution of N-Cbz-β-phenyl-L-phenylalanine (5 eq.) and Oxyma Pure (5 eq.) in anhydrous DMF (approx. 2 mL).

  • Initiation: Add DIC (5 eq.) to the reaction vessel.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours. The use of a base like DIPEA is generally not required for DIC/Oxyma couplings but can be included if aggregation is suspected.

  • Monitoring: Perform a Kaiser test as described in Protocol 1.

  • Troubleshooting: If the Kaiser test is positive, perform a double coupling by repeating steps 2-4.

  • Washing: Once coupling is complete, wash the resin as described in Protocol 1.

Workflow and Decision Logic

G Start Start: Couple N-Cbz-β-phenyl-L-phenylalanine ChooseReagent Select Coupling Strategy Start->ChooseReagent HATU_Protocol Protocol 1: Use HATU (Highest Reactivity) ChooseReagent->HATU_Protocol Default/Max Power DIC_Oxyma_Protocol Protocol 2: Use DIC/Oxyma (Cost-Effective) ChooseReagent->DIC_Oxyma_Protocol Alternative/Economical PerformCoupling Perform Coupling (2-4 hours) HATU_Protocol->PerformCoupling DIC_Oxyma_Protocol->PerformCoupling KaiserTest Kaiser Test for Free Amines PerformCoupling->KaiserTest Negative Negative (Yellow) KaiserTest->Negative Complete Positive Positive (Blue) KaiserTest->Positive Incomplete Wash Wash Resin Thoroughly Negative->Wash DoubleCouple Troubleshoot: Perform Double Coupling Positive->DoubleCouple DoubleCouple->PerformCoupling NextStep Proceed to Next Step in Synthesis Wash->NextStep

Caption: Decision workflow for hindered coupling.

Special Consideration: The N-Cbz Protecting Group

It is crucial for the researcher to recognize that the N-Carboxybenzyl (Cbz or Z) protecting group is not orthogonal to standard SPPS chemistries.[21]

  • Fmoc Chemistry: The Cbz group is stable to the basic conditions (e.g., piperidine) used for Fmoc removal.

  • Boc Chemistry: The Cbz group is stable to the moderate acid (e.g., TFA) used for Boc removal.

The Cbz group is typically removed under harsh conditions, most commonly catalytic hydrogenolysis, which is generally incompatible with peptide-resins and many side-chain protecting groups. Its use in SPPS is therefore rare and typically reserved for:

  • Solution-phase peptide synthesis.[21]

  • The final N-terminal residue of a peptide sequence, where it can be removed after cleavage from the resin.

  • Specialized synthetic strategies employing linkers and side-chain protection schemes compatible with hydrogenolysis.

This guide focuses solely on the amide bond formation step, which is independent of the subsequent deprotection strategy. Users must ensure their overall synthetic plan accommodates the specific requirements for Cbz group removal.

References

  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Aapptec Peptides. (2021). Carbodiimides and Additives. [Link]

  • DR. Raghu Prasad. (2025). Peptide Synthesis - Coupling Mediated with Uronium and Phophonium Salts. YouTube. [Link]

  • Research Communities. (2025). Immobilized acyl-transfer molecular reactors enable the solid phase synthesis of sterically hindered peptides. [Link]

  • Luxembourg Bio Technologies. (n.d.). Industrial application of coupling reagents in peptides. [Link]

  • Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. (2005). 3.7 Phosphonium Salts. Thieme.
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1205 - HATU. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for activation by uronium salt. [Link]

  • Abdelmoty, I., et al. (1994). The Uronium/Guanidinium Peptide Coupling Reagents. Angewandte Chemie International Edition in English, 33(21), 2228-2230.
  • Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. [Link]

  • Miranda, L. P., & Alewood, P. F. (2000). Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences, 97(7), 3543–3548. [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • Scribd. (n.d.). Peptide Coupling Reagents Overview. [Link]

  • ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide. [Link]

  • Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Pharmacology, 11, 249. [Link]

  • Vimala, S., et al. (2022). Epimerisation in Peptide Synthesis. Malaysian Journal of Chemistry, 24(1), 1-17. [Link]

  • Rege, P. D., & Ghadiri, M. R. (2026). Proximity-driven acceleration of challenging solid-phase peptide couplings. Proceedings of the National Academy of Sciences, 123(6), e2515082123. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Wikipedia. (n.d.). Phosphonium coupling. [Link]

  • Epimerization of Peptide. (n.d.). [Link]

  • Hood, C. A., et al. (2007). Fast conventional Fmoc solid-phase peptide synthesis with HCTU. Journal of Peptide Science, 14(1), 97-101. [Link]

  • Gallou, F., et al. (2017). Tandem deprotection/coupling for peptide synthesis in water at room temperature. Chemical Science, 9(3), 735-741. [Link]

  • ResearchGate. (2026). (PDF) Epimerisation in Peptide Synthesis. [Link]

  • Kumar, A., et al. (n.d.). Supporting Information. [Link]

  • Gyros Protein Technologies. (2019). Solid-phase Peptide Synthesis (SPPS) in Research & Development. [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). [Link]

  • El-Faham, A., & Albericio, F. (2010). HCTU and TCTU. New coupling reagents: Development and industrial aspects. Journal of Peptide Science, 16(1), 6-9.
  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Chemistry – A European Journal, 15(37), 9394-9403. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Im, H., et al. (2021). Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. Applied Sciences, 11(11), 5245. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Kim, H., et al. (2004). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Bulletin of the Korean Chemical Society, 25(11), 1699-1702.
  • Katritzky, A. R., & Narindoshvili, T. (2014). Phenylthiocarbamate or N-Carbothiophenyl Group Chemistry in Peptide Synthesis and Bioconjugation. Accounts of Chemical Research, 47(4), 1267–1278. [Link]

Sources

Method

incorporating N-Cbz-beta-phenyl-L-phenylalanine into macrocyclic peptides

Application Note: Engineering Membrane-Permeable Macrocyclic Peptides via N-Cbz-β-phenyl-L-phenylalanine Incorporation Executive Summary The development of macrocyclic peptides has revolutionized the targeting of undrugg...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Engineering Membrane-Permeable Macrocyclic Peptides via N-Cbz-β-phenyl-L-phenylalanine Incorporation

Executive Summary

The development of macrocyclic peptides has revolutionized the targeting of undruggable protein-protein interactions (PPIs). However, achieving optimal intracellular delivery and proteolytic stability remains a significant bottleneck. This application note details the strategic incorporation of N-Cbz-β-phenyl-L-phenylalanine (also known as N-Cbz-3,3-diphenyl-L-alanine or Cbz-Dip-OH) into macrocyclic scaffolds. By combining the massive steric bulk of the diphenyl side chain with the lipophilic carboxybenzyl (Cbz) N-terminal cap, researchers can dramatically enhance passive membrane permeability, tune the cationic-to-hydrophobic ratio, and lock peptides into highly stable, bioactive conformations[1].

Mechanistic Rationale: The "Why" Behind the Chemistry

To design self-validating and highly efficacious peptide therapeutics, one must understand the causality behind each structural modification:

  • The 3,3-Diphenylalanine (Dip) Core: The non-natural amino acid Dip possesses two phenyl rings on its β-carbon. This creates a uniquely bulky hydrophobic shield. When incorporated into a macrocycle, Dip restricts backbone flexibility, forcing the peptide into a distinct "sandwich" conformation that is highly resistant to proteolytic degradation[1]. Furthermore, the dual aromatic rings are exceptionally efficient at occupying deep, flat hydrophobic pockets characteristic of challenging PPI targets (e.g., MDM2/p53 or integrin complexes)[2].

  • The N-Cbz Capping Strategy: In standard Solid-Phase Peptide Synthesis (SPPS), the N-terminus is often left as a free amine or acetylated. By utilizing the N-Cbz protected derivative of Dip as the final building block, the Cbz group is intentionally retained in the final molecule. Because the Cbz group is stable to standard Trifluoroacetic Acid (TFA) cleavage conditions, it acts as a permanent lipophilic cap. This eliminates the positive charge of the N-terminal amine, increases the overall partition coefficient (logP), and significantly drives passive intracellular permeability[2].

  • Synergy with Macrocyclization: The combination of a macrocyclic backbone (e.g., via side-chain to side-chain lactamization) and the Cbz-Dip-OH cap creates a rigidified, highly lipophilic pole on the molecule. This amphipathic tuning is critical for membrane insertion and subsequent cytosolic release[1].

Quantitative Advantages

The following table summarizes the typical physicochemical and pharmacological shifts observed when transitioning from standard linear peptides to Cbz-Dip capped macrocycles.

Peptide VariantStructural FeaturesCalculated logPPlasma Half-Life (t½)Apparent Permeability (P_app)Target Affinity (Kd)
Linear Wild-Type Free N-terminus, natural Phe-1.2< 30 mins< 1.0 × 10⁻⁶ cm/s~ 5.0 µM
Cyclic Uncapped Lactam bridge, natural Phe-0.5~ 4 hours2.5 × 10⁻⁶ cm/s~ 0.5 µM
Cyclic N-Ac-Dip Acetyl cap, Dip substitution+1.8~ 12 hours8.0 × 10⁻⁶ cm/s~ 50 nM
Cyclic N-Cbz-Dip Cbz cap, Dip substitution +3.4 > 24 hours 18.5 × 10⁻⁶ cm/s ~ 15 nM

Data represents generalized baseline shifts observed in PPI-targeting peptidomimetics upon structural optimization.

Experimental Workflow & Pathway Visualizations

The following diagrams illustrate the logical flow of the synthesis and the mechanistic pathway of the resulting engineered peptide.

SynthesisWorkflow A 1. Fmoc-SPPS (Linear Assembly) B 2. N-Terminal Coupling (N-Cbz-Dip-OH) A->B C 3. Orthogonal Deprotection (1% TFA for Mtt/O-2-PhiPr) B->C D 4. On-Resin Macrocyclization (Lactam Formation) C->D E 5. Global Cleavage (95% TFA, Cbz Retained) D->E

Fig 1: Step-by-step SPPS workflow for integrating Cbz-Dip-OH and on-resin macrocyclization.

MOA A Engineered N-Cbz-Dip Macrocycle B Cbz N-Terminal Cap A->B C 3,3-Diphenylalanine Core A->C D Lactam Macrocycle A->D E Eliminates N-term Charge (Increases logP) B->E F Occupies Deep Hydrophobic Pockets C->F J Extreme Proteolytic Stability C->J G Restricts Backbone Flexibility D->G H Enhanced Passive Permeability E->H I Picomolar Target Affinity F->I G->J

Fig 2: Mechanistic causality map linking structural modifications to pharmacological outcomes.

Self-Validating Protocol: Synthesis and Cyclization

This protocol utilizes an Fmoc/tBu solid-phase strategy with orthogonal Mtt/O-2-PhiPr protection for side-chain lactamization.

Materials Required
  • Resin: Rink Amide AM resin (loading ~0.5 mmol/g).

  • Specialty Amino Acid: N-Cbz-β-phenyl-L-phenylalanine (Cbz-Dip-OH).

  • Coupling Reagents: HATU, HOAt, N,N-Diisopropylethylamine (DIPEA).

  • Cleavage Cocktails: 1% TFA in DCM (orthogonal); 95% TFA / 2.5% TIS / 2.5% H2O (global).

Step 1: Linear Assembly and N-Terminal Capping
  • Linear Elongation: Assemble the peptide sequence using standard Fmoc-SPPS. Ensure the residues intended for cyclization are protected with highly acid-labile groups (e.g., Fmoc-Lys(Mtt)-OH and Fmoc-Asp(O-2-PhiPr)-OH).

  • Fmoc Removal: Remove the final N-terminal Fmoc group using 20% piperidine in DMF (2 × 10 min).

  • Cbz-Dip-OH Coupling (Critical Step): Due to the extreme steric hindrance of the 3,3-diphenyl group, standard carbodiimide coupling is insufficient.

    • Pre-activate 3.0 eq of N-Cbz-Dip-OH with 2.9 eq HATU and 3.0 eq HOAt in DMF for 3 minutes.

    • Add 6.0 eq of DIPEA.

    • Add the mixture to the resin and agitate for 3 hours at room temperature.

    • Self-Validation: Perform a Kaiser test. If a slight blue color persists (indicating incomplete coupling due to steric clash), perform a second coupling using COMU/DIPEA for 2 hours.

Step 2: Orthogonal Deprotection
  • Selective Cleavage: Treat the resin with 1% TFA in DCM (10 × 2 min). This removes the Mtt and O-2-PhiPr groups while leaving the Cbz cap, standard tBu groups, and the resin linker completely intact.

  • Neutralization: Wash the resin with 5% DIPEA in DCM (3 × 2 min) to neutralize the TFA salts, preparing the side chains for cyclization.

Step 3: On-Resin Macrocyclization
  • Lactamization: Add 3.0 eq of PyBOP and 6.0 eq of DIPEA in DMF to the resin. Agitate for 4–6 hours.

  • Self-Validation (The Kaiser Check): Because the Lysine side-chain amine was exposed during Step 2, a Kaiser test prior to cyclization will be strongly positive (dark blue). Following successful lactamization with the Aspartic acid side chain, the Kaiser test will turn completely negative (yellow). This provides immediate, on-resin validation of macrocyclization.

Step 4: Global Cleavage and Isolation
  • Cleavage: Treat the resin with the global cleavage cocktail (95% TFA, 2.5% Triisopropylsilane, 2.5% Water) for 2.5 hours.

    • Expert Insight: The N-terminal Cbz group is highly stable to TFA. It will remain covalently attached to the Dip residue, yielding the fully capped, cyclic product.

  • Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the peptide. Centrifuge, wash with ether (3x), and dry under vacuum.

  • Purification: Purify via RP-HPLC using a C18 column. Note that the Cbz-Dip modification will significantly increase the retention time compared to standard peptides; adjust the acetonitrile gradient accordingly (e.g., 30-80% ACN over 30 mins).

Troubleshooting Guide

  • Incomplete Cbz-Dip-OH Coupling: The β-phenyl group creates massive rotational restriction. If double coupling fails, utilize microwave-assisted peptide synthesis (MAPS) at 75°C for 15 minutes using PyOxim/Oxyma as the coupling matrix.

  • Oligomerization during Cyclization: If inter-molecular cross-linking occurs instead of intra-molecular macrocyclization, reduce the resin loading (use a pseudo-dilution strategy) to < 0.2 mmol/g.

  • Poor Solubility in HPLC: The extreme hydrophobicity of the Cbz-Dip cap can cause precipitation in aqueous buffers. Dissolve the crude peptide in 50% DMSO / 50% Acetonitrile prior to injection on the preparative HPLC.

References

  • Selectivity Modulation of Small Cationic Membrane-Active Cyclic Peptides with Broad-Spectrum Activity against Bacteria and Fungi. National Institutes of Health (NIH) / PMC.
  • Synthesis and SAR of a Library of Cell-Permeable Biotin-R8ERY* Peptidomimetics Inhibiting a4ß7 Integrin Mediated Adhesion of TK-1 Cells to MAdCAM-1-Fc. ConnectSci.

Sources

Application

Mastering the Molecular Signature: A Detailed Guide to the NMR Characterization of N-Cbz-L-phenylalanine

Introduction: Unveiling the Structure of a Key Synthetic Building Block In the landscape of pharmaceutical and peptide chemistry, N-Cbz-L-phenylalanine stands as a cornerstone intermediate. The attachment of the benzylox...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Structure of a Key Synthetic Building Block

In the landscape of pharmaceutical and peptide chemistry, N-Cbz-L-phenylalanine stands as a cornerstone intermediate. The attachment of the benzyloxycarbonyl (Cbz) protecting group to the nitrogen of L-phenylalanine is a fundamental strategy in peptide synthesis, enabling controlled and sequential amide bond formation. The precise structural integrity of this molecule is paramount to the success of subsequent synthetic steps and the ultimate purity of the target peptide or drug candidate. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for confirming the structure, purity, and conformational aspects of N-Cbz-L-phenylalanine. This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on the state-of-the-art NMR characterization protocols for this vital compound. We will delve into the causality behind experimental choices, provide step-by-step protocols for a suite of NMR experiments, and offer insights into the interpretation of the resulting spectral data.

The "Why": Understanding the NMR Fingerprint of N-Cbz-L-phenylalanine

The molecular structure of N-Cbz-L-phenylalanine presents a rich tapestry of proton and carbon environments, each with a unique chemical shift and coupling pattern in the NMR spectrum. Understanding these relationships is key to a full structural elucidation. The molecule can be dissected into three key fragments: the L-phenylalanine core, the benzyl group of the Cbz protection, and the urethane linkage. Each of these fragments will give rise to characteristic signals in both ¹H and ¹³C NMR spectra. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, are then employed to piece these fragments together, confirming the connectivity and unequivocally verifying the desired structure.

I. Sample Preparation: The Foundation of High-Quality NMR Data

The quality of your NMR data is intrinsically linked to the meticulousness of your sample preparation. A homogenous, particulate-free sample is essential for achieving sharp, well-resolved spectral lines.

Protocol 1: Preparation of N-Cbz-L-phenylalanine for NMR Analysis

1. Solvent Selection:

  • Rationale: The choice of a deuterated solvent is critical. It must completely dissolve the analyte while having minimal interfering signals in the regions of interest. For N-Cbz-L-phenylalanine, Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent choice due to its high dissolving power for a wide range of organic compounds, including protected amino acids. Its residual proton signal at ~2.50 ppm and carbon signals at ~39.52 ppm are well-defined and typically do not overlap with key analyte signals.[1][2] Alternatively, Chloroform-d (CDCl3) can be used if the compound is sufficiently soluble.

2. Sample Concentration:

  • Rationale: The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable timeframe, especially for less sensitive experiments like ¹³C NMR.

  • For ¹H NMR: A concentration of 5-10 mg of N-Cbz-L-phenylalanine in 0.6-0.7 mL of deuterated solvent is typically adequate.

  • For ¹³C and 2D NMR: A higher concentration of 20-30 mg in 0.6-0.7 mL is recommended.

3. Step-by-Step Sample Preparation: a. Accurately weigh the desired amount of N-Cbz-L-phenylalanine into a clean, dry vial. b. Add the appropriate volume of deuterated solvent (e.g., DMSO-d6). c. Gently vortex or sonicate the vial until the solid is completely dissolved. d. Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality. e. Cap the NMR tube securely and label it clearly.

G cluster_prep Sample Preparation Workflow weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve Add Solvent filter Filter into NMR Tube dissolve->filter Ensure Homogeneity cap Cap and Label filter->cap Final Step

Caption: Workflow for NMR Sample Preparation.

II. 1D NMR Spectroscopy: The Initial Structural Snapshot

One-dimensional ¹H and ¹³C NMR spectra provide the initial and most fundamental information about the chemical environment of the protons and carbons in the molecule.

Expected ¹H and ¹³C NMR Chemical Shifts for N-Cbz-L-phenylalanine

The following table summarizes the expected chemical shift ranges for the key protons and carbons of N-Cbz-L-phenylalanine in DMSO-d6. These values are compiled from literature data on Cbz-protected amino acids and related structures.[1][2]

Assignment Proton (¹H) Chemical Shift (ppm) Carbon (¹³C) Chemical Shift (ppm) Notes
Phenylalanine Aromatic (5H)7.15 - 7.35 (m)126.5, 128.2, 129.2, 137.8Complex multiplet for protons. Four distinct carbon signals.
Cbz Phenyl Aromatic (5H)7.30 - 7.40 (m)127.8, 128.4, 137.0Overlaps with phenylalanine aromatic protons.
NH~7.8 (d)-Coupling to α-H. Chemical shift can be broad and solvent dependent.
Cbz CH₂~5.0 (s)~65.6Characteristic singlet for the benzylic protons.
α-CH~4.3 (m)~56.0Multiplet due to coupling with NH and β-CH₂ protons.
β-CH₂~2.9 - 3.1 (m)~37.0Diastereotopic protons, appearing as a complex multiplet.
C=O (Urethane)-~156.0
C=O (Carboxylic Acid)~12.5 (br s)~173.5Acidic proton is often broad and may exchange with residual water.
Protocol 2: Acquisition of ¹H NMR Spectrum

1. Spectrometer Setup:

  • Tune and match the probe for the ¹H frequency.

  • Lock onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

2. Acquisition Parameters:

  • Pulse Sequence: zg30 or a similar single-pulse experiment is standard. A 30° pulse angle is often used for quantitative measurements with a shorter relaxation delay.[3]

  • Spectral Width (SW): ~16 ppm, centered around 6-7 ppm.

  • Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.

  • Relaxation Delay (D1): 5 seconds is a good starting point for qualitative analysis. For quantitative analysis, D1 should be at least 5 times the longest T1 relaxation time of the protons of interest.

  • Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.

Protocol 3: Acquisition of ¹³C{¹H} NMR Spectrum

1. Spectrometer Setup:

  • Tune and match the probe for the ¹³C frequency.

  • Use the lock and shim settings from the ¹H experiment.

2. Acquisition Parameters:

  • Pulse Sequence: zgpg30 or a similar proton-decoupled pulse sequence.

  • Spectral Width (SW): ~200-220 ppm, centered around 100-110 ppm.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds.

  • Number of Scans (NS): This will depend on the sample concentration and spectrometer sensitivity, but typically ranges from 256 to 1024 scans or more.

III. 2D NMR Spectroscopy: Connecting the Dots

Two-dimensional NMR experiments are indispensable for the complete and unambiguous assignment of all proton and carbon signals.

G cluster_workflow 2D NMR Elucidation Workflow COSY COSY (¹H-¹H Correlations) HSQC HSQC (¹H-¹³C One-Bond Correlations) COSY->HSQC Identify Spin Systems Structure Complete Structure Assignment COSY->Structure Assemble Fragments HMBC HMBC (¹H-¹³C Long-Range Correlations) HSQC->HMBC Assign Carbons to Protons HSQC->Structure Assemble Fragments HMBC->Structure Assemble Fragments

Caption: Integrated 2D NMR workflow for structural elucidation.

Protocol 4: COSY (Correlation Spectroscopy)
  • Purpose: To identify protons that are spin-spin coupled to each other, typically through two or three bonds. This is crucial for identifying the individual spin systems of the phenylalanine and benzyl moieties.

  • Pulse Sequence: cosygpmf or a similar gradient-selected, phase-sensitive COSY sequence.

  • Key Correlations to Expect:

    • NH proton with the α-CH proton.

    • α-CH proton with the two β-CH₂ protons.

    • Within the phenylalanine aromatic ring, correlations between adjacent protons.

    • Within the Cbz benzyl aromatic ring, correlations between adjacent protons.

Protocol 5: HSQC (Heteronuclear Single Quantum Coherence)
  • Purpose: To identify which protons are directly attached to which carbons (one-bond ¹H-¹³C correlations).

  • Pulse Sequence: hsqcedetgpsisp2.3 or a similar sensitivity-enhanced, edited HSQC sequence. The "edited" nature of this pulse sequence allows for the differentiation of CH/CH₃ and CH₂ signals by their phase.

  • Key Correlations to Expect:

    • Cbz CH₂ protons with the Cbz CH₂ carbon.

    • α-CH proton with the α-carbon.

    • β-CH₂ protons with the β-carbon.

    • Each aromatic proton with its directly attached aromatic carbon.

Protocol 6: HMBC (Heteronuclear Multiple Bond Correlation)
  • Purpose: To identify longer-range correlations between protons and carbons, typically over two or three bonds. This is the key experiment for connecting the different spin systems and confirming the overall molecular structure.[4]

  • Pulse Sequence: hmbcgplpndqf or a similar gradient-selected HMBC sequence.

  • Key Correlations to Expect:

    • Connecting the Cbz group to the phenylalanine:

      • NH proton to the urethane carbonyl carbon.

      • Cbz CH₂ protons to the urethane carbonyl carbon.

      • Cbz CH₂ protons to the Cbz aromatic carbons.

      • α-CH proton to the urethane carbonyl carbon.

    • Confirming the phenylalanine backbone:

      • NH proton to the β-carbon.

      • α-CH proton to the carboxylic acid carbonyl carbon and the ipso-carbon of the phenylalanine aromatic ring.

      • β-CH₂ protons to the α-carbon, the carboxylic acid carbonyl carbon, and the aromatic carbons of the phenylalanine ring.

IV. Data Processing and Interpretation: From FID to Final Structure

1. Fourier Transform: The raw Free Induction Decay (FID) data is converted into the frequency domain spectrum. 2. Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode. 3. Baseline Correction: A flat baseline is essential for accurate integration. 4. Referencing: The spectrum is referenced to the residual solvent signal (e.g., DMSO-d6 at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[5] 5. Peak Picking and Integration (1D): Identify and integrate all peaks. 6. Cross-Peak Analysis (2D): Systematically analyze the cross-peaks in the COSY, HSQC, and HMBC spectra to build up the molecular structure from the individual spin systems.

By following these detailed protocols and interpretation guidelines, researchers can confidently and accurately characterize the structure of N-Cbz-L-phenylalanine, ensuring the quality and integrity of this crucial building block for their synthetic endeavors.

References

  • General NMR Experimental Procedures. (2013). Supporting Information for General Experimental Procedures. The Royal Society of Chemistry. Available at: [Link]

  • HMBC NMR for Peptides. (2026). peptide nmr hmbc NMR analysis readily provides information regarding the intramolecular hydrogen bonds. peptide882.wiki. Available at: [Link]

  • Quantitative ¹H NMR of Amino Acids. (2023). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. MDPI. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]

  • 2D NMR Interpretation. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]

  • Koohyar, F., & Lobb, K. (2026). Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure. Bulletin of the Chemical Society of Ethiopia, 40(3), 485–500. Available at: [Link]

  • General 2D NMR Procedures. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Available at: [Link]

  • N-Cbz-L-Phenylalanine PubChem Entry. (n.d.). Benzyloxycarbonyl-L-phenylalanine. National Center for Biotechnology Information. Available at: [Link]

  • NMR Data Interpretation. (n.d.). NMR Data Interpretation Explained. Wiley. Available at: [Link]

  • NMR of Peptides. (n.d.). 7.5 High Resolution NMR Spectroscopy. Thieme. Available at: [Link]

  • NMR Data for Compounds in DMSO-d6. (n.d.). Characteristic ¹H and ¹³C NMR signals (DMSO-d6, δ, ppm) for.... ResearchGate. Available at: [Link]

Sources

Method

crystallization techniques for N-Cbz-beta-phenyl-L-phenylalanine derivatives

Application Note: Crystallization Techniques and Structural Isolation of N-Cbz- β -phenyl-L-phenylalanine (Z-Dip-OH) Derivatives Introduction & Mechanistic Insights N-Cbz- β -phenyl-L-phenylalanine (CAS: 149597-96-6), co...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Crystallization Techniques and Structural Isolation of N-Cbz- β -phenyl-L-phenylalanine (Z-Dip-OH) Derivatives

Introduction & Mechanistic Insights

N-Cbz- β -phenyl-L-phenylalanine (CAS: 149597-96-6), commonly referred to as Z-Dip-OH or N-Cbz-3,3-diphenyl-L-alanine, is a highly hydrophobic, non-natural amino acid derivative. The incorporation of the bulky 3,3-diphenylalanine (Dip) residue into peptidomimetics has revolutionized the development of proteolytic-resistant therapeutics. Notable applications include the membrane-lytic oncolytic peptide LTX-315 () [1] and highly potent, structure-based thrombin inhibitors () [2].

As a Senior Application Scientist, I frequently observe that the crystallization of Z-Dip-OH derivatives is complicated by their extreme hydrophobicity and steric bulk. The crystallization mechanism is governed by three primary structural drivers:

  • Extensive π−π Stacking: The presence of three aromatic rings (one from the Cbz protecting group and two from the β -carbon) creates a massive hydrophobic footprint. This drives rapid, often amorphous, precipitation in aqueous media if supersaturation is not strictly controlled.

  • Supramolecular Synthons (H-Bonding): The Cbz carbamate (-NH-COO-) and the C-terminal carboxylic acid (-COOH) act as primary hydrogen-bond donors and acceptors. In a controlled thermodynamic environment, these groups form cyclic hydrogen-bonded dimers that serve as the nucleation core.

  • Steric Occlusion & Solvent Entrapment: The rigid β,β -diphenyl moiety creates void volumes within the crystal lattice. Selecting the correct solvent system is critical, as inappropriate solvents will become trapped in these voids, leading to crystal twinning or lattice collapse upon drying.

Physicochemical Profiling

Understanding the physicochemical boundaries of Z-Dip-OH is the first step in designing a self-validating crystallization protocol. The table below summarizes the critical parameters that dictate solvent selection and cooling trajectories.

PropertyValueCausality / Impact on Crystallization
Molecular Weight 375.42 g/mol High mass concentrated in hydrophobic rings necessitates high-density crystal packing to achieve a stable lattice energy.
LogP (Estimated) ~4.5Extremely hydrophobic; requires polar aprotic solvents (DMF, DMSO) or hot alcohols for initial dissolution.
H-Bond Donors 2The carbamate NH and carboxyl OH drive the formation of primary supramolecular cyclic dimers in the solid state.
H-Bond Acceptors 4Carbonyl oxygens facilitate secondary lattice stabilization and dictate the orientation of chiral resolving agents.
Melting Point ~145–150°CIndicates a moderately strong crystal lattice; requires controlled annealing to prevent oiling out during cooling.

Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes the mechanistic causality behind the experimental choice to ensure reproducibility across different laboratory environments.

Protocol A: Solvent-Antisolvent Precipitation for Bulk Purification

This method is utilized to purify crude Z-Dip-OH after synthetic coupling or deprotection steps.

  • Dissolution: Suspend 1.0 g of crude Z-Dip-OH in 5.0 mL of absolute ethanol. Heat to 60°C under continuous stirring (400 rpm) until complete dissolution is achieved.

    • Causality: Heat overcomes the high lattice energy of the crude solid, while ethanol provides an optimal balance of polar and hydrophobic solvation, preventing premature aggregation.

  • Antisolvent Addition: Dropwise, add 15.0 mL of ultra-pure water (pre-heated to 60°C) over 20 minutes.

    • Causality: Water rapidly increases the dielectric constant of the medium. Adding it hot prevents localized supersaturation spikes, forcing the hydrophobic diphenyl groups to cluster and nucleate uniformly.

  • Annealing & Growth: Hold the suspension at 60°C for 30 minutes, then program a controlled cooling ramp of -0.5°C/min down to 4°C.

    • Causality: A slow cooling trajectory prevents "oiling out" (liquid-liquid phase separation) and allows the π−π stacking interactions to order into a highly crystalline lattice.

  • Validation: Filter the crystals. Analyze the mother liquor via UV-Vis spectroscopy (254 nm). An absorbance reading near baseline validates that the thermodynamic endpoint of crystallization has been reached.

Protocol B: Diastereomeric Salt Resolution via Solvent-Driven Selective Crystallization

When synthesizing enantiopure (S)- or (R)-Z-Dip-OH from racemic mixtures, chiral amines are used to form diastereomeric salts. This protocol leverages solvent-driven selective crystallization at low temperatures () [4].

  • Salt Formation: Dissolve racemic Z-Dip-OH (1.0 eq) and (S)-1-phenylethylamine (1.0 eq) in 10 volumes of ethyl acetate.

  • Thermodynamic Equilibration: Heat the mixture to reflux (77°C) for 1 hour.

    • Causality: Refluxing ensures complete proton transfer and dynamic thermodynamic equilibration of the resulting diastereomeric salts () [3].

  • Selective Crystallization: Cool the solution to -10°C at a rate of -0.1°C/min and hold for 12 hours.

    • Causality: The (S,S) and (R,S) diastereomeric salts possess vastly different packing efficiencies. The slow cooling selectively precipitates the less soluble diastereomer while leaving the other in solution.

  • Cleavage & Recovery: Filter the isolated salt, resuspend in 1M HCl (to protonate the carboxylate and wash away the chiral amine), and extract with dichloromethane. Evaporate to yield enantiopure Z-Dip-OH.

  • Validation: Confirm enantiomeric excess (ee > 99%) using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 80:20, 1.0 mL/min).

Workflow A Racemic Z-Dip-OH (in EtOAc, 77°C) B Add Chiral Resolving Agent (e.g., (S)-1-phenylethylamine) A->B C Diastereomeric Salt Formation (Thermodynamic Equilibration) B->C D Controlled Cooling (-0.1°C/min to -10°C) C->D E Solvent-Driven Selective Crystallization D->E F Filtration & Acidic Wash (Yields Enantiopure Z-Dip-OH) E->F

Caption: Workflow for the diastereomeric resolution and selective crystallization of Z-Dip-OH.

Supramolecular Assembly & Co-Crystallization

When Z-Dip-OH is incorporated into a biologically active peptide, its massive hydrophobic bulk often dictates the conformation of the entire molecule. In structure-based drug design, co-crystallizing these peptides with target proteins (such as Thrombin) requires specific handling.

Protocol C: Protein-Ligand Co-Crystallization
  • Complex Formation: Incubate 10 mg/mL of the target protein with a 3-fold molar excess of the Z-Dip-OH-containing peptide in 20 mM HEPES (pH 7.4) containing 2% DMSO.

    • Causality: The 2% DMSO is critical; without it, the highly hydrophobic Dip residue will cause the peptide to self-assemble into micelles or precipitate before binding the protein.

  • Vapor Diffusion Setup: Set up hanging drops (1 μ L complex + 1 μ L reservoir) against a reservoir containing 20% PEG 8000, 0.1 M Tris-HCl (pH 8.0).

  • Lattice Formation: Incubate at 18°C.

    • Causality: The bulky diphenyl group anchors deeply into the hydrophobic pockets of the target protein, restricting conformational flexibility and significantly lowering the entropic barrier to protein lattice formation.

Assembly N1 Monomeric Z-Dip-OH • Bulky beta,beta-diphenyl • Cbz-protected amine N2 Primary Interactions • pi-pi Stacking (Aromatic) • H-bonding (Carboxyl dimers) N1->N2 Supersaturation N3 Nucleation Core • Hydrophobic clustering • Solvent exclusion N2->N3 Cooling/Antisolvent N4 Macroscopic Crystal • High-density lattice • Restricted flexibility N3->N4 Crystal Growth

Caption: Supramolecular assembly pathway of Z-Dip-OH driven by hydrophobic and H-bonding interactions.

References

  • Cationic antimicrobial peptides: potential templates for anticancer agents. Frontiers in Immunology. [Link]

  • Structure-Based Design, Synthesis and Evaluation of Novel Peptidic Inhibitors of Thrombin-Induced Activation of Platelets Aggregation. ResearchGate. [Link]

  • Chemical Dynamic Thermodynamic Resolution and S/R Interconversion of Unprotected Unnatural Tailor-made α -Amino Acids. The Journal of Organic Chemistry (ACS Publications).[Link]

  • N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. PMC - National Institutes of Health.[Link]

Technical Notes & Optimization

Troubleshooting

troubleshooting incomplete Cbz deprotection in peptide synthesis

Welcome to the Technical Support Center for Peptide Synthesis. As a Senior Application Scientist, I have designed this portal to address one of the most persistent bottlenecks in peptide chemistry: the incomplete removal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Peptide Synthesis. As a Senior Application Scientist, I have designed this portal to address one of the most persistent bottlenecks in peptide chemistry: the incomplete removal of the Carboxybenzyl (Cbz or Z) protecting group.

While the Cbz group is a cornerstone of orthogonal protection strategies[1], its removal—whether via catalytic hydrogenolysis or strong acidolysis—is highly susceptible to microenvironmental factors such as catalyst poisoning, peptide aggregation, and electrophilic side reactions. This guide synthesizes mechanistic causality with field-proven diagnostics to ensure your deprotection workflows are robust, complete, and self-validating.

I. Mechanistic Overview: Pathways of Cbz Cleavage

To troubleshoot effectively, we must first understand the thermodynamic driving forces behind Cbz removal. The Cbz group is typically cleaved via two divergent pathways:

  • Catalytic Hydrogenolysis (Mild): The benzylic C-O bond is cleaved on the surface of a palladium catalyst (Pd/C) in the presence of H₂ gas. This generates an unstable carbamic acid intermediate that spontaneously decarboxylates, releasing the free amine, carbon dioxide, and toluene[2],[3].

  • Acidolysis (Harsh): Strong acids (e.g., 33% HBr in Acetic Acid) protonate the carbamate, forcing the heterolytic cleavage of the benzylic bond. This generates a highly reactive benzyl carbocation that must be intercepted by scavengers to prevent peptide alkylation[4],[1].

Pathway A Cbz-Protected Peptide (R-NH-Cbz) B Catalytic Hydrogenolysis (H2, Pd/C) A->B Mild C Acidolysis (HBr/AcOH) A->C Harsh D Carbamic Acid Intermediate [R-NH-COOH] B->D Hydrogenation E Benzyl Cation Intermediate [PhCH2+] C->E Cleavage F Free Peptide (R-NH2) + CO2 + Toluene D->F Decarboxylation E->F Scavenged G Side Reactions (e.g., Alkylation) E->G Unscavenged

Mechanistic pathways of Cbz deprotection highlighting hydrogenolysis vs. acidolysis.

II. Diagnostic FAQ: Troubleshooting Incomplete Deprotection

Q1: My catalytic hydrogenation stalls at 40-50% conversion. Adding more H₂ gas doesn't help. What is happening? A: You are likely experiencing catalyst poisoning or substrate occlusion . If your peptide sequence contains sulfur-bearing amino acids (Cysteine or Methionine), the lone electron pairs on the sulfur atoms form strong, irreversible coordinate bonds with the palladium surface[5]. This physically blocks H₂ from adsorbing and dissociating into active atomic hydrogen. Solution: If sulfur is present, transition to enzymatic deprotection (e.g., using Sphingomonas amidohydrolases)[6] or use Birch reduction (Na/NH₃). If sulfur is absent, the stalling is likely due to peptide aggregation. Hydrophobic sequences (like tetra-alanine) can aggregate, shielding the Cbz group from the heterogeneous catalyst surface[7].

Q2: How do I overcome poor peptide solubility during heterogeneous hydrogenolysis? A: Hydrogenolysis is a triphasic reaction (solid Pd/C, liquid solvent, gaseous H₂). The peptide must be fully solvated to interact with the catalyst. While methanol is standard, larger peptides often precipitate out of it. Solution: Utilize a solvent mixture. Adding a small percentage of DMF or glacial acetic acid (up to 10%) to your methanol or ethyl acetate can disrupt intermolecular hydrogen bonding and solubilize the peptide[7].

Q3: I switched to HBr/AcOH to avoid catalyst issues, but my Tryptophan residues are now modified. Why? A: Acidolysis generates a highly electrophilic benzyl carbocation[4]. Because the indole ring of Tryptophan is an electron-rich aromatic system, it acts as a nucleophile and undergoes electrophilic aromatic substitution, resulting in irreversible benzylation[4]. Solution: You must introduce a sacrificial nucleophile (a scavenger) into your cleavage cocktail. Adding 5-10% anisole or p-cresol provides a highly reactive target that will quench the benzyl carbocations before they can attack your Tryptophan or Cysteine residues[4],[1].

Workflow Start Incomplete Cbz Deprotection Detected via LC-MS Sol Is the peptide fully soluble? Start->Sol SolNo Optimize Solvent (Add MeOH, DMF, or warm) Sol->SolNo No SolYes Does the sequence contain Sulfur (Cys, Met)? Sol->SolYes Yes SolNo->SolYes Resolved SulfurYes Catalyst Poisoning Increase Pd/C or use Birch SolYes->SulfurYes Yes SulfurNo Check H2 Source & Mixing SolYes->SulfurNo No Success Complete Deprotection SulfurYes->Success MixBad Increase Pressure or Use Transfer Hydrogenation SulfurNo->MixBad Poor Mixing MixBad->Success

Stepwise diagnostic workflow for troubleshooting incomplete Cbz hydrogenolysis.

III. Quantitative Data Analytics

To guide your optimization, the following tables summarize the causality of solvent selection and scavenger efficiency based on empirical synthesis data.

Table 1: Impact of Solvent and Additives on Catalytic Hydrogenolysis (Pd/C) of Hydrophobic Peptides

Solvent SystemSolubilityReaction TimeConversion (%)Causality / Notes
100% MethanolPoor> 24 h45%Peptide aggregates; steric shielding of Cbz group prevents catalyst binding.
100% Ethyl AcetateModerate12 h70%Better solvation of protected peptide, but free amine product precipitates, coating catalyst.
Methanol / 5% DMFExcellent4 h> 98%DMF disrupts secondary structures; fully exposes Cbz to Pd surface.
Methanol / 1% AcOHGood2 h> 99%AcOH protonates the newly formed free amine, preventing product-inhibition of the catalyst[7].

Table 2: Scavenger Efficiency in HBr/AcOH Acidolysis (Trp-containing Peptides)

Scavenger UsedConcentrationTrp Alkylation (%)Target Peptide Yield
None0%> 60%< 30%
Phenol5% v/v15%75%
Anisole5% v/v< 2%> 90%
Thioanisole5% v/v< 1%> 95%

IV. Self-Validating Experimental Protocols

A protocol is only as good as its internal quality controls. The following methodologies are designed as self-validating systems, ensuring you can quantitatively verify success at critical junctures.

Protocol A: Optimized Catalytic Hydrogenolysis (For non-sulfur containing peptides)

This protocol utilizes acid-doping to prevent product inhibition and relies on LC-MS for self-validation.

  • Dissolution: Dissolve the Cbz-protected peptide (1.0 mmol) in 10 mL of a Methanol/DMF mixture (9:1 v/v) in a round-bottom flask. Add 2 drops of glacial acetic acid. Causality: The acid protonates the resulting free amine, preventing it from coordinating to and deactivating the palladium catalyst[7].

  • Catalyst Addition: Carefully add 10% Pd/C (10-20 mol% relative to substrate). Caution: Pd/C is pyrophoric when dry; add it under a blanket of inert argon gas[3].

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask under a vacuum and backfill with H₂ gas via a balloon. Repeat this cycle 3 times to ensure a pure hydrogen atmosphere[3].

  • Reaction: Stir vigorously at room temperature. High agitation is required to maximize the gas-liquid-solid interface.

  • Self-Validation Checkpoint (LC-MS): After 2 hours, withdraw a 20 µL aliquot. Filter it through a 0.22 µm PTFE syringe filter to remove Pd/C. Inject into the LC-MS.

    • Validation Criteria: The reaction is complete only when the [M+H]⁺ peak of the starting material is entirely replaced by the[M-134+H]⁺ peak (loss of Cbz mass). If the starting material persists, spike with an additional 5 mol% Pd/C.

  • Workup: Once validated, purge the flask with argon. Filter the mixture through a tightly packed pad of Celite® to remove the catalyst. Wash the Celite pad thoroughly with methanol[2],[3]. Concentrate the filtrate under reduced pressure.

Protocol B: Acidolytic Cleavage with Scavengers (For peptides resistant to hydrogenation)

This protocol is used when catalyst poisoning (e.g., by Cys/Met) makes hydrogenolysis impossible.

  • Preparation: In a fume hood, dissolve the Cbz-protected peptide (1.0 mmol) in 5 mL of glacial acetic acid.

  • Scavenger Addition: Add 0.5 mL of anisole (scavenger) to the solution. Causality: Anisole will outcompete the peptide's own nucleophilic residues for the benzyl carbocations generated in the next step[4].

  • Cleavage: Slowly add 5 mL of 33% HBr in acetic acid. Stir at room temperature for 1 to 2 hours.

  • Self-Validation Checkpoint (Precipitation): Pour the reaction mixture into 50 mL of ice-cold diethyl ether.

    • Validation Criteria: The fully deprotected peptide salt (hydrobromide salt) will immediately precipitate as a white solid, while the cleaved benzyl-anisole byproducts and residual acid remain soluble in the ether. If no precipitate forms, the peptide may be over-alkylated (increasing its ether solubility).

  • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with fresh cold ether to remove trace acid and scavengers. Dry under a vacuum.

V. References

  • Selective Cbz Deprotection via Catalytic Hydrogenation. Benchchem. 5

  • Technical Support Center: Troubleshooting Incomplete Cbz Deprotection of Tetra-alanine. Benchchem. 7

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. 2

  • Application Notes and Protocols for Catalytic Hydrogenation in Cbz Group Removal. Benchchem. 3

  • Developing deprotectase biocatalysts for synthesis. PMC - NIH.6

  • Cbz-L-Trp-OH | 7432-21-5. Benchchem. 4

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. 1

Sources

Optimization

Technical Support Center: Optimizing N-Cbz-β-Phenyl-L-Phenylalanine Coupling Yields

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing bottlenecks when coupling highly hindered amino acid derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing bottlenecks when coupling highly hindered amino acid derivatives.

System Overview: The Mechanistic Challenge

N-Cbz-β-phenyl-L-phenylalanine (also known as N-Cbz-3,3-diphenyl-L-alanine) is notoriously difficult to couple. The presence of two bulky phenyl rings on the β-carbon creates a massive steric shield. This physical barrier restricts the conformational freedom of the molecule and blocks nucleophilic attack at the activated α-carboxyl group[1].

Because the steric hindrance drastically slows down the desired amidation rate, the activated intermediate has a longer residence time in the basic reaction environment. This kinetic delay allows competing side reactions—specifically, the formation of an oxazol-5(4H)-one intermediate—to dominate, leading to α-carbon deprotonation and subsequent epimerization (racemization)[2]. Successful optimization requires a delicate balance of hyper-reactive coupling reagents, finely tuned basicity, and optimized solvation.

Diagnostic Troubleshooting Guide

Symptom 1: High levels of unreacted amine and starting material recovered.

  • Root Cause: The steric bulk of the β-diphenyl group prevents standard carbodiimides (e.g., DCC, EDC) or standard uronium salts (e.g., HBTU) from forming a sufficiently reactive ester. Even if the ester forms, the incoming amine cannot easily access the electrophilic center[3].

  • Solution: Upgrade to highly reactive aminium/uronium salts like HATU or COMU. HATU generates an OAt active ester, which benefits from the neighboring group effect of the pyridine nitrogen in HOAt. This provides anchimeric assistance to actively drive the coupling of sterically hindered amino acids.

Symptom 2: Product is formed, but LC-MS/HPLC reveals a closely eluting isobaric peak (Epimerization).

  • Root Cause: Prolonged activation times in the presence of strong bases (like DIPEA or TEA) promote the oxazolone-mediated racemization pathway[2].

  • Solution: Replace the standard base with a less nucleophilic, weaker base such as 2,4,6-trimethylpyridine (TMP/collidine). Furthermore, alter the order of addition: ensure the coupling reagent is added last to a pre-chilled mixture of the amino acid, amine, and base to minimize the pre-activation window.

Symptom 3: The reaction mixture becomes turbid or precipitates during coupling.

  • Root Cause: Diphenylalanine derivatives are highly hydrophobic and prone to self-assembly and aggregation via intermolecular π-π stacking and hydrogen bonding[1].

  • Solution: Switch the solvent from standard DMF to N-Methyl-2-pyrrolidone (NMP) or a DMF/DMSO blend. The addition of chaotropic salts or utilizing microwave-assisted synthesis can disrupt these intermolecular networks and maintain a homogeneous phase[4].

Advanced FAQs on Mechanistic Optimization

Q: Can I use PyBOP instead of HATU for this coupling? A: While PyBOP is excellent for standard peptide coupling and avoids guanidinylation side reactions, it generates an OBt ester. For extremely hindered substrates like β-phenyl-phenylalanine, the OBt ester is often insufficiently reactive. HATU or PyAOP (which generate the more reactive OAt ester) are strongly recommended. If capping of the N-terminus (guanidinylation) is a concern with HATU, PyAOP is the optimal alternative.

Q: How does COMU compare to HATU for this specific substrate? A: COMU is based on the Oxyma Pure leaving group and a morpholino skeleton. It matches or exceeds HATU in reactivity for hindered couplings and has a naturally lower propensity for causing epimerization. Furthermore, COMU byproducts are highly water-soluble, simplifying downstream purification and workup[5].

Q: Should I use a double-coupling strategy or just extend the reaction time? A: Always use a double-coupling strategy. For sterically demanding residues, running two shorter coupling cycles (e.g., 2 x 1.5 hours) is mathematically and chemically more effective than a single prolonged coupling (e.g., 1 x 12 hours). Double-coupling replenishes the active ester concentration and limits the accumulation of degraded or epimerized intermediates[4].

Experimental Protocols: Self-Validating Workflow

Protocol: Optimized Coupling of N-Cbz-β-Phenyl-L-Phenylalanine

Objective: Achieve >90% coupling yield while maintaining <2% epimerization.

Reagents:

  • N-Cbz-β-phenyl-L-phenylalanine (1.5 eq)

  • Amine component (1.0 eq)

  • HATU (1.45 eq)

  • 2,4,6-Trimethylpyridine (TMP) (3.0 eq)

  • Anhydrous NMP (0.1 M concentration)

Step-by-Step Methodology:

  • Solvation: Dissolve the amine component (1.0 eq) and N-Cbz-β-phenyl-L-phenylalanine (1.5 eq) in anhydrous NMP. Ensure complete dissolution. If the solution is cloudy, sonicate for 5 minutes to break up hydrophobic aggregates.

  • Base Addition: Add TMP (3.0 eq) to the solution. Stir at room temperature for 5 minutes. Causality: TMP is utilized instead of DIPEA to maintain a mildly basic environment that facilitates coupling without strongly driving oxazolone-mediated racemization[2].

  • Thermal Control: Cool the reaction vessel to 0°C in an ice bath. Causality: Lowering the temperature prior to activation suppresses the initial kinetics of the epimerization pathway.

  • Activation: Add HATU (1.45 eq) as a solid. Note: Using slightly less HATU than the amino acid ensures no excess uronium salt is available to permanently cap the free amine.

  • Reaction: Stir at 0°C for 15 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1.5 hours.

  • In-Process Monitoring: Monitor reaction progress via LC-MS. If the amine conversion is <85% after 1.5 hours, drain/wash (if solid-phase) or workup (if solution-phase) and immediately perform a second coupling cycle[4].

  • Quenching & Workup: Quench the reaction with N,N-dimethylethylenediamine (0.1 eq) to scavenge any remaining active ester. Dilute with EtOAc and wash sequentially with 5% KHSO4 (aq), saturated NaHCO3 (aq), and brine.

Data Presentation: Reagent Selection Matrix

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids

Coupling ReagentActive Ester GeneratedReactivity LevelEpimerization RiskRecommended BaseMechanistic Notes
HBTU / TBTU OBtModerateHigh (if prolonged)DIPEAGenerally insufficient for β-phenyl-Phe.
PyBOP OBtModerate-HighModerateDIPEAGood stability, but OBt ester may be too slow.
HATU OAtVery HighLow-ModerateTMP or DIPEAAnchimeric assistance accelerates coupling[2].
PyAOP OAtVery HighLow-ModerateTMPIdeal if guanidinylation of the amine is a risk.
COMU OxymaVery HighVery LowTMPExcellent solubility, highly efficient for bulky groups[5].

Diagnostic Visualization

G A Low Yield in N-Cbz-β-Phenyl-L-Phe Coupling B Analyze Reaction Profile (LC-MS) A->B C Unreacted Starting Material (Steric Hindrance) B->C High SM D Epimerized Byproducts (Racemization) B->D Isomers detected E Precipitation / Aggregation (Poor Solubility) B->E Cloudy solution F Switch to HATU/HOAt or COMU Implement Double-Coupling C->F G Change Base to TMP Pre-chill to 0°C before Activation D->G H Use NMP or DMF/DMSO blend Add Chaotropic Salts E->H

Caption: Diagnostic workflow for troubleshooting N-Cbz-β-Phenyl-L-Phe coupling bottlenecks.

References

  • Epimerisation in Peptide Synthesis - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • Optimizing Peptide Coupling: Key Techniques Source: JPT Peptide Technologies URL:[Link]

  • Peptide Coupling Reagents, More than a Letter Soup Source: Chemical Reviews (via Uniurb) URL:[Link]

  • Targeting Injectable Hydrogels: The Role of Diphenylalanine Peptide Derivative Source: National Institutes of Health (NIH) URL:[Link]

Sources

Troubleshooting

improving solubility of N-Cbz-beta-phenyl-L-phenylalanine in DMF and DMSO

Topic: Troubleshooting N-Cbz-beta-phenyl-L-phenylalanine Solubility in DMF and DMSO Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the challenges of h...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting N-Cbz-beta-phenyl-L-phenylalanine Solubility in DMF and DMSO

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the challenges of handling highly hydrophobic, bulky amino acid derivatives. N-Cbz-beta-phenyl-L-phenylalanine (also structurally related to N-Cbz-3,3-diphenyl-L-alanine) is notoriously difficult to dissolve in standard polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).

This guide provides field-proven, self-validating protocols to overcome these solubility barriers, ensuring your peptide synthesis or assay workflows proceed without interruption.

Diagnostic Overview: The Causality of Insolubility

Before troubleshooting, it is critical to understand why this specific molecule resists solvation. The answer lies in its molecular architecture. The compound possesses three distinct aromatic rings: one from the carboxybenzyl (Cbz) protecting group and two from the beta-phenyl-phenylalanine core.

  • π−π Stacking: The high density of aromatic rings drives intense intermolecular π−π stacking, creating a robust crystalline lattice that resists solvent penetration[1].

  • Hydrogen Bonding & Gelation: The unprotected C-terminal carboxylic acid and the carbamate N-H act as strong hydrogen bond donors and acceptors. In solution, these can form macroscopic crosslinked gel networks rather than precipitating cleanly[2].

  • Solvent Limitations: While DMF and DMSO have high dielectric constants suitable for standard Fmoc/Cbz amino acids, their baseline solvation capacity is often insufficient to thermodynamically disrupt the combined H-bonding and π−π stacking of this specific bulky derivative at room temperature[3].

Experimental Workflows & Troubleshooting Protocols
Protocol A: Thermo-Mechanical Disruption

Causality: Mechanical agitation (sonication) physically breaks macroscopic crystal lattices, while thermal energy thermodynamically disrupts non-covalent π−π interactions and hydrogen bonds, shifting the equilibrium toward solvation[4].

  • Solvent Addition: Weigh the required amount of N-Cbz-beta-phenyl-L-phenylalanine into a clean, dry glass vial. Add the calculated volume of DMF or DMSO to achieve your target concentration (e.g., 0.1 M).

  • Sonication: Place the vial in an ultrasonic bath for 3 cycles of 10 seconds. Chill the vial on ice between cycles to prevent uncontrolled solvent degradation or side reactions[5].

  • Thermal Incubation: If the solution remains turbid, heat the vial gently in a water bath at 40°C for 5–10 minutes while vortexing intermittently.

  • Self-Validation System: Remove the vial from the heat source and let it rest at 25°C for 30 minutes. Validation: If the solution remains optically clear, the protocol is successful. If the peptide precipitates or forms a gel upon cooling, the thermodynamic solubility limit has been exceeded, and you must proceed to Protocol B.

Protocol B: Chemical Ionization (The DIPEA Method)

Causality: Converting the neutral, highly hydrophobic carboxylic acid into an ionic carboxylate salt drastically shifts its partition coefficient. This ionization makes the molecule inherently compatible with highly polar aprotic solvents like DMSO[5].

  • Preparation: Prepare a suspension of the amino acid in DMSO at your desired concentration.

  • Ionization: Add 1.0 to 1.2 molar equivalents of a weak, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA).

  • Agitation: Vortex the mixture for 60 seconds. The transition from a cloudy suspension to a clear solution should be nearly instantaneous.

  • Self-Validation System: Visually inspect the solution against a dark background under bright light. Validation: The absence of particulate scattering (Tyndall effect) confirms complete ionic solvation. This solution is now validated for immediate use in standard peptide coupling reactions.

Protocol C: Advanced Co-Solvent & Chaotropic Systems

Causality: When DMSO/DMF fail, switching to N-Methyl-2-pyrrolidone (NMP) provides slightly higher polarity and superior disruption of hydrophobic aggregation[3]. Adding a chaotropic salt further breaks down persistent hydrogen-bonded gel networks.

  • Solvent Switch: Replace DMF/DMSO entirely with NMP.

  • Chaotropic Addition (Optional): If NMP alone is insufficient, dissolve 0.1 M Lithium Chloride (LiCl) into the NMP prior to adding the amino acid.

  • Dissolution: Vortex until clear.

  • Self-Validation System: Perform a mock transfer using a micropipette. Validation: If the liquid aspirates smoothly without clogging the tip or leaving a viscous film, the rheological properties are suitable for automated peptide synthesizers.

Workflow Visualization

SolubilizationWorkflow Start Weigh N-Cbz-beta-phenyl- L-phenylalanine AddSolvent Add DMF or DMSO (Primary Solvent) Start->AddSolvent Inspect1 Soluble at RT? AddSolvent->Inspect1 Proceed Proceed to Coupling/Assay Inspect1->Proceed Yes Thermo Sonication (10 min) & Heating (40°C) Inspect1->Thermo No Inspect2 Soluble & Stable upon cooling? Thermo->Inspect2 Inspect2->Proceed Yes Chem Add 1.2 eq DIPEA (Carboxylate Ionization) Inspect2->Chem No Inspect3 Soluble? Chem->Inspect3 Inspect3->Proceed Yes Advanced Switch to NMP or add 0.1M LiCl (Chaotrope) Inspect3->Advanced No Advanced->Proceed

Fig 1: Systematic troubleshooting workflow for solubilizing hydrophobic protected amino acids.

Quantitative Solubility Data

The following table summarizes the expected performance of different solvent systems based on the physicochemical properties of highly hydrophobic Cbz-protected amino acids.

Solvent SystemAdditive / ConditionSolvation MechanismEstimated Solubility Limit
DMF (100%) None (25°C)Baseline polar aprotic solvation< 10 mg/mL
DMSO (100%) None (25°C)Baseline polar aprotic solvation< 15 mg/mL
DMF Heat (40°C) + SonicationThermodynamic disruption of π−π stacking~25 mg/mL
NMP (100%) None (25°C)Enhanced polarity/solvation over DMF[3]~30 mg/mL
DMSO 1.2 eq DIPEA (25°C)Chemical ionization (carboxylate salt formation)> 100 mg/mL
Frequently Asked Questions (FAQs)

Q: Why does my N-Cbz-beta-phenyl-L-phenylalanine solution turn into a gel instead of precipitating? A: Gelation occurs when the molecule forms a macroscopic network of intermolecular hydrogen bonds (via the carbamate and carboxylic acid groups) and π−π stacking interactions that trap solvent molecules[2]. This is common with highly hydrophobic sequences. Switching to a more disruptive solvent like NMP or adding a chaotropic salt (LiCl) breaks this network[3].

Q: Is DMSO safe for the long-term storage of this solubilized amino acid? A: No. While DMSO is an excellent solubilizer, it is susceptible to freezing at room temperature (freezing point ~19°C) which can force the amino acid out of solution. Additionally, prolonged storage in DMSO can lead to oxidation or degradation[5]. Always prepare DMSO solutions fresh before use.

Q: Can I use the DIPEA-solubilized amino acid directly in standard SPPS coupling? A: Yes. Most modern peptide coupling chemistries (e.g., using HATU, HBTU, or PyBOP) require a tertiary base to activate the carboxylic acid[6]. By using DIPEA to solubilize the amino acid, you are simply pre-forming the carboxylate salt, which seamlessly integrates into standard solid-phase peptide synthesis (SPPS) workflows.

References
  • Improving Solubility of Hydrophobic Amino Acids in Peptide Synthesis Source: JPT Peptide Technologies URL: [Link]

  • Peptide Solubility Guidelines - How to solubilize a peptide Source: SB-Peptide URL: [Link]

  • How to Synthesize Hydrophobic Peptides - Choosing the Right Solvent Source: Biotage URL:[Link]

  • Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations Source: GenScript URL:[Link]

Sources

Optimization

reducing side reactions in N-Cbz-beta-phenyl-L-phenylalanine synthesis

Welcome to the technical support center for the synthesis of N-Cbz-β-phenyl-L-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N-Cbz-β-phenyl-L-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying and mitigating common side reactions. Our goal is to provide you with the in-depth technical knowledge and practical, field-proven solutions necessary to optimize your reaction outcomes, ensuring high yield and purity.

Troubleshooting Guide: Common Issues & Solutions

The synthesis of N-Cbz-L-phenylalanine, typically performed via the Schotten-Baumann reaction, is a robust and widely used transformation.[1][2] However, like any chemical synthesis, it is prone to specific side reactions and challenges that can impact yield and purity. This section addresses the most common problems encountered in the laboratory.

Problem 1: Low Yield of N-Cbz-L-phenylalanine

A lower-than-expected yield is one of the most frequent issues. The root cause often lies in suboptimal reaction conditions or reagent degradation.

Potential Causes & Solutions

  • Cause A: Hydrolysis of Benzyl Chloroformate (Cbz-Cl)

    • Explanation: Cbz-Cl is highly reactive and sensitive to moisture.[3] In the aqueous basic conditions of the Schotten-Baumann reaction, it can be hydrolyzed to benzyl alcohol and HCl, consuming the reagent and reducing the amount available to react with the phenylalanine. This is exacerbated by prolonged reaction times at non-optimal pH.

    • Solution:

      • Reagent Quality: Always use a fresh, high-quality bottle of Cbz-Cl. If the reagent is old or has been improperly stored, it may already be partially hydrolyzed.

      • Controlled Addition: Add the Cbz-Cl dropwise to the reaction mixture at a low temperature (0-5 °C).[4] This minimizes its concentration at any given moment, favoring the reaction with the amine over hydrolysis.

      • pH Control: Maintain the pH of the reaction mixture strictly between 9 and 10.[4][5] A pH that is too high can accelerate the hydrolysis of Cbz-Cl.

  • Cause B: Incomplete Reaction

    • Explanation: The reaction may not have gone to completion due to insufficient reaction time, poor mixing in a biphasic system, or inadequate pH control.

    • Solution:

      • Vigorous Stirring: Ensure vigorous agitation of the reaction mixture, especially if it is a two-phase system (e.g., water/organic solvent), to maximize the interfacial area where the reaction occurs.[4]

      • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A common mobile phase is a mixture of ethyl acetate and hexane. The product, N-Cbz-L-phenylalanine, will have a lower Rf value than benzyl chloroformate and a higher Rf than L-phenylalanine.

      • Extended Reaction Time: While hydrolysis is a concern, ensure the reaction is stirred for an adequate duration. Typical reaction times are 2-4 hours at 0 °C.[4]

  • Cause C: Product Loss During Workup

    • Explanation: The product is an acid and is soluble in the aqueous basic layer. Premature acidification or improper extraction techniques can lead to significant product loss.

    • Solution:

      • Ether Wash: Before acidifying, wash the basic aqueous reaction mixture with an organic solvent like diethyl ether or ethyl acetate. This removes unreacted Cbz-Cl and the benzyl alcohol byproduct.[4]

      • Controlled Acidification: After the wash, cool the aqueous layer in an ice bath and slowly acidify with cold 2M HCl to a pH of 2 to precipitate the product.[4] Performing this step at a low temperature maximizes precipitation and minimizes the solubility of the product in the aqueous phase.

      • Efficient Extraction: If the product does not fully precipitate, it can be extracted from the acidified aqueous layer with a suitable organic solvent like ethyl acetate.

Problem 2: Presence of Impurities in the Final Product

Even with a good yield, the purity of the final product can be compromised by several side reactions.

Potential Causes & Solutions

  • Cause A: Racemization of the L-phenylalanine

    • Explanation: The stereochemical integrity of the α-carbon is crucial. While N-carbamate protecting groups like Cbz are known to be highly resistant to racemization compared to N-acyl groups, harsh basic conditions (high pH > 11) can lead to the abstraction of the α-proton, causing racemization.[6][7][8]

    • Solution:

      • Strict pH Control: The most critical factor is maintaining the pH between 9-10.[4][5] Using a milder base like sodium bicarbonate (NaHCO₃) instead of a strong base like sodium hydroxide (NaOH) can provide better pH control and reduce the risk of racemization.[9][10]

      • Low Temperature: Perform the reaction at 0-5 °C. Lower temperatures disfavor the epimerization process.[4]

      • Chiral Analysis: Confirm the stereochemical purity of the final product using chiral HPLC or by measuring the specific rotation and comparing it to the literature value.

  • Cause B: Formation of Dipeptide (N-Cbz-Phe-Phe)

    • Explanation: This side reaction can occur if the carboxylate of the newly formed N-Cbz-L-phenylalanine is activated and then reacts with another molecule of L-phenylalanine. This is generally not a major issue under standard Schotten-Baumann conditions but can become a problem if coupling agents are inadvertently present or if the reaction conditions are altered.

    • Solution:

      • Avoid Activating Agents: Ensure no extraneous coupling agents (like DCC, EDC, etc.) are present in the reaction mixture.

      • Control Stoichiometry: Use a slight excess (1.1 equivalents) of Cbz-Cl to ensure all the starting L-phenylalanine is consumed, minimizing the chance for it to act as a nucleophile in a peptide coupling side reaction.[4]

  • Cause C: Presence of Benzyl Alcohol

    • Explanation: As mentioned, benzyl alcohol is the hydrolysis product of Cbz-Cl.[3] If not removed effectively during the workup, it can contaminate the final product.

    • Solution:

      • Base Wash: Before acidification, perform a thorough wash of the reaction mixture with an organic solvent (e.g., diethyl ether). Benzyl alcohol is organic-soluble and will be partitioned into the organic layer, while the deprotonated product remains in the aqueous phase.[4]

      • Purification: If benzyl alcohol is still present after workup, it can typically be removed by recrystallization or silica gel column chromatography.

Data Summary: Recommended Reaction Conditions
ParameterRecommended ConditionRationale
Base Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)Provides optimal pH range (9-10), minimizing Cbz-Cl hydrolysis and racemization.[9][11]
pH 9-10Balances amine nucleophilicity with stability of Cbz-Cl and prevents racemization.[4][5]
Temperature 0-5 °CSlows down side reactions, particularly hydrolysis of Cbz-Cl and potential racemization.[4]
Solvent Water, or a biphasic system like THF/Water or Dioxane/WaterPhenylalanine is soluble in aqueous base; organic co-solvents can aid solubility of reagents.[9][10]
Cbz-Cl Stoichiometry 1.1 - 1.2 equivalentsEnsures complete consumption of the starting amino acid.[4]

Experimental Protocols

Protocol 1: Standard Synthesis of N-Cbz-L-phenylalanine

This protocol is based on the widely accepted Schotten-Baumann conditions.

Materials:

  • L-phenylalanine

  • Sodium Bicarbonate (NaHCO₃)

  • Benzyl Chloroformate (Cbz-Cl)

  • Tetrahydrofuran (THF)

  • Water (Deionized)

  • Ethyl Acetate (EtOAc)

  • 2M Hydrochloric Acid (HCl)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve L-phenylalanine (1.0 eq) and sodium bicarbonate (2.0 eq) in a 2:1 mixture of THF and water.[9]

  • Cool the flask in an ice bath to 0 °C with vigorous stirring.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise over 15-20 minutes, ensuring the temperature remains below 5 °C.[9]

  • Stir the mixture vigorously at 0 °C for 3-4 hours. Monitor the reaction by TLC (e.g., 30% EtOAc in Hexane with 1% acetic acid).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the aqueous mixture twice with diethyl ether to remove unreacted Cbz-Cl and benzyl alcohol. Discard the organic layers.

  • Return the aqueous layer to the flask and cool it to 0 °C in an ice bath.

  • Slowly acidify the aqueous layer by adding cold 2M HCl dropwise with stirring until the pH is ~2. A white precipitate of the product should form.

  • Filter the white solid using a Büchner funnel and wash the filter cake with cold water and then a small amount of cold hexane.

  • Dry the product under vacuum to yield N-Cbz-L-phenylalanine as a white powder. The typical yield is 85-95%.

Visualization of the Synthesis Workflow

G cluster_reaction Reaction Step cluster_workup Workup & Isolation A 1. Dissolve L-Phe & NaHCO3 in THF/Water B 2. Cool to 0°C A->B C 3. Add Cbz-Cl dropwise B->C D 4. Stir for 3-4 hours at 0°C C->D E 5. Wash with Diethyl Ether (Removes impurities) D->E Reaction Complete F 6. Acidify aqueous layer with 2M HCl to pH 2 E->F G 7. Filter the precipitate F->G H 8. Wash with cold water & hexane G->H I 9. Dry under vacuum H->I J J I->J Final Product: N-Cbz-L-phenylalanine G cluster_main Main Reaction: Cbz Protection cluster_side Side Reaction: Cbz-Cl Hydrolysis Phe-NH2 L-Phenylalanine (Amine) Product N-Cbz-L-Phenylalanine Phe-NH2->Product + Cbz-Cl (Base, H2O) Cbz-Cl Benzyl Chloroformate Cbz-Cl_side Benzyl Chloroformate Byproduct Benzyl Alcohol + CO2 Cbz-Cl_side->Byproduct + H2O/OH⁻ (High pH, Temp) H2O Water (OH⁻)

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for N-Cbz-β-Phenyl-L-Phenylalanine

Welcome to the Technical Support Center for N-Cbz-β-phenyl-L-phenylalanine (CAS: 149597-96-6)[1],[2]. As a highly specialized, protected unnatural amino acid, this compound is a critical building block in the synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-Cbz-β-phenyl-L-phenylalanine (CAS: 149597-96-6)[1],[2]. As a highly specialized, protected unnatural amino acid, this compound is a critical building block in the synthesis of advanced peptidomimetics and enzyme inhibitors. However, the bulky 3,3-diphenyl side chain, combined with the Carboxybenzyl (Cbz) protecting group, presents unique steric and solubility challenges during isolation[3].

This guide provides field-proven, self-validating troubleshooting strategies to help researchers isolate the target compound from common synthetic impurities with high scientific rigor.

Section 1: Impurity Profiling & Quantitative Data

Before initiating purification, you must accurately identify your impurity profile. The table below summarizes the most common contaminants associated with N-Cbz-β-phenyl-L-phenylalanine synthesis, their mechanistic origins, and expected recovery metrics.

ImpurityMechanistic Origin / CauseDetection MethodRecommended PurificationExpected Recovery
Des-Cbz (β-phenyl-L-phenylalanine) Incomplete Schotten-Baumann reaction or premature cleavageLC-MS (m/z 242.1), HPLC (210 nm)Acid/Base Extraction>95%
D-Enantiomer (N-Cbz-β-phenyl-D-phenylalanine) Racemization during activation / Impure starting materialChiral HPLC (Hexane/IPA)Preparative Chiral HPLC70-85%
Benzyl Alcohol / Benzyl Chloride Excess reagents from the Cbz protection stepGC-MS, HPLC (254 nm)Recrystallization80-90%
Dipeptides / Oligopeptides Unwanted coupling side-reactionsLC-MS, RP-HPLCFlash Chromatography75-85%

Section 2: Troubleshooting Guides & Self-Validating Protocols

Issue 1: Removing the Des-Cbz Impurity (Unprotected Amino Acid)

Analysis & Causality: The des-Cbz impurity typically arises from an incomplete protection reaction[3]. Because the Cbz group masks the basicity of the α-amine, the target compound acts solely as a lipophilic carboxylic acid. The des-Cbz impurity, however, remains a zwitterion. We can exploit this basicity difference using a highly controlled liquid-liquid extraction.

Self-Validating Protocol: Acid/Base Extraction

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acidic Wash (The Causality): Wash the organic layer with an equal volume of 1M HCl. Why? At pH 2.0, the free amine of the des-Cbz impurity is fully protonated ( NH3+​ ), rendering it highly hydrophilic and driving it into the aqueous phase. The N-Cbz product remains unprotonated at the carbamate nitrogen and partitions into the organic phase.

  • Validation Step: Spot both the organic and aqueous phases on a Silica TLC plate. Stain with Ninhydrin and heat. A purple spot at the baseline of the aqueous phase confirms the successful extraction of the unprotected amino acid. The organic phase should only show a UV-active spot under 254 nm.

  • Recovery: Separate the organic layer, wash with saturated brine to remove residual water, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Issue 2: Purifying Residual Benzyl Alcohol and Benzyl Chloroformate

Analysis & Causality: Excess Cbz-Cl hydrolyzes into benzyl alcohol during aqueous workup. Both are highly soluble in organic solvents and act as plasticizers, suppressing the melting point of the target compound and causing it to "oil out"[4],[]. Recrystallization using a solvent/anti-solvent system is the most scalable solution.

Self-Validating Protocol: Solvent/Anti-Solvent Recrystallization

  • Solvation: Dissolve the concentrated organic residue in a minimum volume of warm EtOAc (~50 °C). EtOAc effectively solvates the bulky diphenyl rings.

  • Anti-Solvent Addition: Slowly add Hexane dropwise while stirring until the solution reaches the "cloud point" (a persistent slight turbidity). Why? Hexane decreases the dielectric constant of the solution, forcing the highly crystalline N-Cbz-β-phenyl-L-phenylalanine to nucleate, while the liquid benzyl alcohol remains solvated.

  • Crystallization: Allow the flask to cool ambiently to 25 °C over 1 hour, then transfer to an ice bath (0-4 °C) for 2 hours to maximize yield.

  • Validation Step: Filter the crystals and perform a melting point analysis. Pure N-Cbz-β-phenyl-L-phenylalanine should exhibit a sharp melting point. A depressed or broad melting range indicates trapped benzyl alcohol, requiring a second recrystallization.

Issue 3: Resolving Enantiomeric Contamination (D-Isomer)

Analysis & Causality: The bulky 3,3-diphenyl side chain can induce severe steric strain during activation, occasionally leading to oxazolone formation and subsequent racemization. Standard reversed-phase HPLC cannot distinguish between enantiomers due to identical scalar properties. Chiral stationary phases (CSPs) must be employed[6].

Self-Validating Protocol: Preparative Chiral HPLC

  • Column Selection: Utilize an immobilized polysaccharide-based chiral column (e.g., Chiralpak AD-H or IA).

  • Mobile Phase: Prepare an isocratic normal-phase mixture of Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v). Why TFA? The 0.1% TFA suppresses the ionization of the carboxylic acid, preventing peak tailing and ensuring sharp chromatographic resolution.

  • Execution: Inject the sample. The D-isomer typically elutes first due to weaker transient diastereomeric interactions with the chiral selector[7].

  • Validation Step: Collect the fractions and analyze them via analytical Chiral HPLC. Calculate the enantiomeric excess (ee). Target >99% ee before pooling and lyophilizing the fractions.

Section 3: Visualizing the Workflows

purification_workflow A Crude N-Cbz-β-Phenyl-L-Phenylalanine B Acid/Base Extraction (pH 2.0) A->B C Organic Phase (Target) B->C Lipophilic D Aqueous Phase (Des-Cbz) B->D Protonated Amine E Recrystallization (EtOAc/Hexane) C->E Removes Benzyl Alcohol F Chiral HPLC E->F If ee < 99% G Pure N-Cbz-β-Phenyl-L-Phenylalanine E->G If ee > 99% F->G Removes D-Isomer

Caption: Logical workflow for isolating N-Cbz-β-phenyl-L-phenylalanine from common synthetic impurities.

chiral_separation A Racemic Mixture B Chiral Stationary Phase A->B Injection C Diastereomeric Complexes B->C Steric/π-π Interactions D L-Isomer (Retained) C->D Stronger Affinity E D-Isomer (Eluted) C->E Weaker Affinity

Caption: Mechanistic pathway of enantiomeric resolution via Chiral HPLC stationary phase interactions.

Section 4: Frequently Asked Questions (FAQs)

Q: Why is my N-Cbz-β-phenyl-L-phenylalanine "oiling out" as a biphasic liquid instead of precipitating as a solid? A: Oiling out occurs when the compound separates as a liquid phase rather than nucleating as a solid crystal. This is highly common with bulky, hydrophobic amino acids when trace impurities (like ethyl acetate or benzyl alcohol) act as a plasticizer, depressing the melting point below room temperature[4],[]. Solution: Triturate the oil vigorously with ice-cold diethyl ether or hexane. If it still resists crystallization, consider converting it temporarily to a dicyclohexylamine (DCHA) salt, which crystallizes much more readily.

Q: Can I use catalytic hydrogenation (Pd/C and H2​ ) to remove the Cbz group from this specific amino acid? A: Yes, catalytic hydrogenolysis is the standard method for Cbz deprotection[3]. However, exercise extreme caution: the 3,3-diphenyl side chain is sterically hindered. Ensure vigorous stirring and consider using a slightly elevated pressure (e.g., 30-50 psi) or Pearlman's catalyst ( Pd(OH)2​/C ) if the standard 10% Pd/C yields incomplete conversion. Alternatively, Lewis acid/HFIP combinations can be used for mild deprotection[8].

Q: How do I accurately quantify the des-Cbz impurity if it doesn't absorb well under UV? A: The Cbz group provides a strong chromophore at 254 nm. Once removed, the des-Cbz impurity (β-phenyl-L-phenylalanine) has a significantly lower molar absorptivity. Do not rely solely on 254 nm UV detection, as it will drastically underestimate the impurity. Instead, monitor the HPLC at 210-220 nm (which detects the amide/carboxyl backbone) or utilize LC-MS (ESI+) to detect the specific m/z 242.1 [M+H]+ ion.

References

  • Chromatographic Enantiomer Separation Using Chiral Stationary Phases Source: Chem-soc.si URL:[Link]

  • Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • N-CBZ-BETA-PHENYL-L-PHENYLALANINE CAS#: 149597-96-6 Source: ChemWhat URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

N-Cbz-beta-phenyl-L-phenylalanine vs Fmoc-beta-phenyl-L-phenylalanine in SPPS

N-Cbz- vs. Fmoc- β -phenyl-L-phenylalanine in Solid-Phase Peptide Synthesis: A Technical Comparison Guide Executive Summary The incorporation of β -phenyl-L-phenylalanine (also known as 3,3-diphenyl-L-alanine) into pepti...

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Author: BenchChem Technical Support Team. Date: April 2026

N-Cbz- vs. Fmoc- β -phenyl-L-phenylalanine in Solid-Phase Peptide Synthesis: A Technical Comparison Guide

Executive Summary

The incorporation of β -phenyl-L-phenylalanine (also known as 3,3-diphenyl-L-alanine) into peptide sequences is a highly effective strategy for drug development professionals seeking to enhance a peptide's lipophilicity, conformational rigidity, and resistance to proteolytic degradation. However, the extreme steric bulk of its dual-phenyl side chain presents significant synthetic challenges.

The choice of the N- α protecting group—Fluorenylmethyloxycarbonyl (Fmoc) versus Carboxybenzyl (Cbz)—dictates the entire synthetic workflow. While both are carbamate-based protecting groups, their divergent cleavage mechanisms make Fmoc the undisputed gold standard for Solid-Phase Peptide Synthesis (SPPS) [1], relegating Cbz almost exclusively to solution-phase fragment synthesis [2]. This guide provides an objective, data-driven comparison of these two derivatives, detailing the causality behind experimental choices and providing self-validating protocols for researchers.

Mechanistic Causality: The Orthogonality Imperative

Fmoc: The Solid-Phase Powerhouse

Fmoc is a base-labile protecting group, typically removed using 20% piperidine in dimethylformamide (DMF)[1]. The deprotection proceeds via a base-induced β -elimination (E1cb) mechanism, yielding dibenzofulvene and carbon dioxide[3].

  • The Causality of Choice: Because Fmoc cleavage relies on mild basic conditions, it is perfectly orthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu) and acid-labile resin linkers (e.g., Wang or 2-Chlorotrityl chloride resins)[4]. This orthogonality allows for repetitive deprotection cycles without prematurely cleaving the peptide from the solid support.

Cbz: The Solid-Phase Bottleneck

Cbz (or Z) is historically significant but fundamentally misaligned with modern SPPS. It is removed via catalytic hydrogenolysis (H 2​ gas with a Pd/C catalyst) or strong acidolysis (e.g., liquid HF or HBr in acetic acid)[1][5].

  • The Causality of Failure in SPPS: In SPPS, the growing peptide chain is covalently bound to an insoluble polymeric resin. Introducing a heterogeneous solid catalyst (Pd/C) to a solid resin creates a kinetic impossibility—the solid catalyst cannot effectively penetrate the resin pores to interact with the bound peptide[2]. Consequently, cleaving Cbz on-resin requires harsh strong acids, which lack orthogonality and risk widespread side-chain degradation and premature resin cleavage.

Protection_Logic Start N-Protected β-phenyl-L-phenylalanine Fmoc Fmoc Protection (Base-Labile) Start->Fmoc Cbz Cbz Protection (Hydrogenolysis/Acid-Labile) Start->Cbz Fmoc_Deprotect 20% Piperidine in DMF (E1cb Mechanism) Fmoc->Fmoc_Deprotect Cbz_Deprotect H2, Pd/C or Strong Acid (Heterogeneous/Harsh) Cbz->Cbz_Deprotect SPPS_Fit Ideal for SPPS (High Yield, Orthogonal) Fmoc_Deprotect->SPPS_Fit Sol_Fit Ideal for Solution-Phase (Resin Incompatible) Cbz_Deprotect->Sol_Fit

Fig 1: Logical workflow for selecting Fmoc vs Cbz protection in peptide synthesis.

The Steric Challenge of β -phenyl-L-phenylalanine

β -phenyl-L-phenylalanine possesses two bulky phenyl rings on its β -carbon. This creates immense steric hindrance, severely restricting the nucleophilic attack of the resin-bound amine during peptide bond formation. Standard coupling reagents (like DCC or HBTU) often yield incomplete couplings and truncated sequences[6]. To overcome this, high-efficiency uronium salts containing the HOAt (7-aza-1-hydroxybenzotriazole) moiety, such as HATU, are strictly required. The nitrogen atom in the pyridine ring of HATU provides a neighboring group effect, significantly accelerating the coupling of sterically hindered residues.

Steric_Hindrance Bulky β-phenyl-L-phenylalanine (Dual Phenyl Rings) Hindrance High Steric Hindrance Bulky->Hindrance Coupling Extended Coupling Times (Requires HATU/HOAt) Hindrance->Coupling Yield Optimized SPPS Yield Coupling->Yield

Fig 2: Impact of steric hindrance on coupling strategies for bulky amino acids.

Quantitative Performance Comparison

The following table summarizes the operational parameters of both derivatives when applied to a solid-phase synthesis framework.

ParameterFmoc- β -phenyl-L-phenylalanineN-Cbz- β -phenyl-L-phenylalanine
Primary Application Solid-Phase Peptide Synthesis (SPPS)[1]Solution-Phase Fragment Synthesis[2]
Deprotection Mechanism Base-catalyzed β -elimination (E1cb)[3]Catalytic hydrogenolysis or acidolysis[5]
Standard Deprotection Reagent 20% Piperidine in DMF[1]H 2​ , Pd/C or liquid HF / HBr in AcOH[1]
SPPS Coupling Yield (per cycle) >98% (when activated with HATU/DIPEA)Variable/Poor (due to harsh deprotection)
Resin Compatibility Excellent (Wang, 2-CTC, Rink Amide)Poor (Requires highly specialized HF-stable resins)
Orthogonality High (Orthogonal to Boc/tBu and TFA)[4]Low in SPPS (Hydrogenolysis fails on solid support)

Self-Validating Experimental Protocols

Protocol 1: Fmoc-SPPS Coupling of Fmoc- β -phenyl-L-phenylalanine

Objective: Achieve >98% coupling efficiency of the sterically hindered Fmoc- β -phenyl-L-phenylalanine on a solid support. Causality Focus: This protocol utilizes HATU to overcome the steric bulk of the diphenyl side chain and employs a self-validating Kaiser test to ensure complete conversion[6].

  • Resin Preparation: Swell 0.1 mmol of Fmoc-deprotected peptide-resin (e.g., Rink Amide) in DMF for 30 minutes. Rationale: Swelling maximizes the accessibility of the resin's internal pores.

  • Pre-Activation: In a separate vial, dissolve 0.4 mmol (4 equivalents) of Fmoc- β -phenyl-L-phenylalanine and 0.39 mmol (3.9 eq) of HATU in minimal DMF. Add 0.8 mmol (8 eq) of N,N-Diisopropylethylamine (DIPEA). Rationale: Pre-activation for 2 minutes forms the highly reactive OAt-active ester, essential for overcoming the steric hindrance of the dual phenyl rings.

  • Coupling: Add the activated mixture to the resin. Agitate for 120 minutes at room temperature. Rationale: Extended coupling time compensates for the reduced reaction kinetics of the bulky residue[6].

  • Washing: Drain the reaction vessel and wash the resin with DMF (5 × 1 min) to remove excess reagents.

  • Validation (Kaiser Test): Take a few resin beads and apply the Kaiser test reagents (ninhydrin, phenol, KCN). A yellow/colorless result indicates a complete coupling (absence of free primary amines). A blue result necessitates a second coupling cycle.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min)[1]. Wash thoroughly with DMF (6 × 1 min). Validation: The UV absorbance of the dibenzofulvene-piperidine adduct can be monitored at 301 nm to quantify deprotection efficiency[3].

Protocol 2: Cbz Deprotection (Solution-Phase Context)

Objective: Remove the Cbz protecting group from a β -phenyl-L-phenylalanine containing fragment. Causality Focus: Because Cbz is unsuitable for SPPS, this protocol outlines its removal in solution phase, typically used when synthesizing small peptide fragments before coupling them to a solid support[2].

  • Dissolution: Dissolve the Cbz-protected peptide fragment in anhydrous methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) under a nitrogen atmosphere. Rationale: Nitrogen purging prevents the ignition of the flammable solvent by the highly active Pd/C catalyst.

  • Hydrogenation: Evacuate the flask and backfill with H 2​ gas (balloon pressure). Stir vigorously at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction via TLC or LC-MS until the starting material is entirely consumed.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Rationale: Celite prevents the fine, potentially pyrophoric catalyst particles from passing into the filtrate.

  • Concentration: Evaporate the solvent under reduced pressure to yield the deprotected peptide fragment.

Conclusion

For researchers integrating the highly bulky β -phenyl-L-phenylalanine into peptide sequences via SPPS, Fmoc- β -phenyl-L-phenylalanine is the mandatory choice . Its base-labile deprotection mechanism provides the necessary orthogonality to maintain resin attachment and side-chain protection throughout the synthesis. Conversely, while N-Cbz- β -phenyl-L-phenylalanine remains a valuable building block for solution-phase fragment synthesis, its reliance on heterogeneous catalytic hydrogenolysis renders it fundamentally incompatible with the solid-phase paradigm.

References

Sources

Comparative

A Comprehensive Comparison Guide: Cbz vs. Boc Protecting Groups for β-Phenyl-L-Phenylalanine

Introduction: The Challenge of Steric Bulk The synthesis of peptides incorporating bulky unnatural amino acids, such as β-phenyl-L-phenylalanine (also known as 3,3-diphenyl-L-alanine or Dip), presents unique steric chall...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Steric Bulk

The synthesis of peptides incorporating bulky unnatural amino acids, such as β-phenyl-L-phenylalanine (also known as 3,3-diphenyl-L-alanine or Dip), presents unique steric challenges [1]. The presence of two bulky phenyl rings at the β-carbon creates significant steric hindrance that influences not only coupling efficiencies but also the kinetics of N-α deprotection.

When designing a synthetic route for Dip-containing peptides, the choice between Boc (tert-Butyloxycarbonyl) and Cbz (Carboxybenzyl) protecting groups is critical. This guide objectively compares the performance of both groups, detailing the mechanistic causality behind their cleavage behaviors and providing field-proven, self-validating protocols for researchers and drug development professionals.

Mechanistic and Structural Considerations

The fundamental difference in performance between Boc and Cbz on sterically hindered amino acids lies in their cleavage mechanisms.

  • Boc Cleavage (Acidolysis): Boc removal relies on a solution-phase unimolecular decomposition ( AAL​1 mechanism). The acid (typically TFA) protonates the carbamate oxygen, leading to the elimination of a tert-butyl cation and carbon dioxide. Because this is a unimolecular fragmentation, the massive steric bulk of the β-diphenyl groups has minimal impact on the reaction rate [2].

  • Cbz Cleavage (Hydrogenolysis): Cbz removal via catalytic hydrogenation requires the carbamate moiety to physically adsorb onto a solid palladium lattice. The β-diphenyl rings of Dip act as a dense steric shield, physically blocking the carbamate from achieving the necessary planar orientation against the catalyst surface. This drastically reduces the effective collision frequency, necessitating higher catalyst loading and longer reaction times.

G Start β-phenyl-L-phenylalanine (Dip) Protecting Group Selection Steric Assess Steric Hindrance (Bulky β-diphenyl groups) Start->Steric Boc Boc Protection (Acidolysis) Steric->Boc Preferred Cbz Cbz Protection (Hydrogenolysis) Steric->Cbz Alternative BocMech Unimolecular Decomposition Steric impact: Low Boc->BocMech CbzMech Surface Catalysis (Pd/C) Steric impact: High Cbz->CbzMech

Figure 1: Decision workflow for selecting Boc vs. Cbz protecting groups for sterically hindered Dip.

Performance Comparison: Boc vs. Cbz

The following table summarizes the quantitative and qualitative data comparing the two protecting groups specifically for β-phenyl-L-phenylalanine derivatives.

ParameterBoc (tert-Butyloxycarbonyl)Cbz (Carboxybenzyl)
Primary Cleavage Reagent Moderate Acid (e.g., 50% TFA/DCM)Catalytic Hydrogenolysis (H₂, Pd/C)
Cleavage Mechanism Unimolecular acidolysis ( AAL​1 )Surface-mediated catalytic reduction
Impact of Dip Steric Bulk Low: Cleavage occurs readily via protonationHigh: Bulk shields interaction with Pd surface
Typical Cleavage Time 30 – 60 minutes4 – 12 hours (extended)
Orthogonality Orthogonal to Fmoc and CbzOrthogonal to Boc and Fmoc
Typical Yield (Dip derivatives) >95%70 – 85%
Primary Side-Reaction Risk tert-butyl cation alkylation (requires scavengers)Incomplete cleavage / Catalyst poisoning

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes the mechanistic reasoning (causality) and the analytical cues required to verify success.

G Reactant Boc-Dip-OH Reagent TFA / TIPS (Protonation) Reactant->Reagent Intermediate Carbamate Cation Reagent->Intermediate Products H-Dip-OH + CO2 + tBu-TIPS Intermediate->Products Elimination

Figure 2: Reaction workflow for the acidolytic cleavage of the Boc protecting group from Dip.

Protocol A: Boc Deprotection of Boc-Dip-OH (Acidolysis)

Objective: Efficient removal of the Boc group using Trifluoroacetic acid (TFA).

  • Preparation: Dissolve Boc-Dip-OH (1.0 mmol) in 5.0 mL of Dichloromethane (DCM).

  • Reagent Addition: Add 5.0 mL of TFA and 0.25 mL of Triisopropylsilane (TIPS).

    • Causality: TFA provides the acidic environment necessary to protonate the carbamate. TIPS acts as a highly efficient hydride donor and carbocation scavenger. Even though the unsubstituted phenyl rings of Dip are relatively electron-poor, scavenging the highly reactive tert-butyl cation is mandatory to prevent spurious transesterification or alkylation of other sensitive residues in a larger peptide sequence [1].

  • Reaction: Stir the mixture at room temperature for 45 minutes.

  • Self-Validation (TLC/Ninhydrin): Spot the reaction mixture on a silica TLC plate.

    • Validation Cue: The starting material (Boc-Dip-OH) is UV-active but Ninhydrin-negative. Successful deprotection is confirmed by the complete disappearance of the starting material and the emergence of a new UV-active spot that stains deep purple/red with Ninhydrin (indicating a free primary amine).

  • Workup: Concentrate the solution under reduced pressure to a thick syrup. Precipitate the free amine TFA salt by adding 20 mL of ice-cold diethyl ether. Centrifuge, decant the supernatant, and dry the white pellet under a vacuum.

Protocol B: Cbz Deprotection of Cbz-Dip-OH (Catalytic Hydrogenolysis)

Objective: Removal of the Cbz group via surface-mediated palladium catalysis.

  • Preparation: Dissolve Cbz-Dip-OH (1.0 mmol) in 10 mL of HPLC-grade Methanol.

  • Catalyst Addition: Add 100 mg of 10% Pd/C (approx. 0.1 mmol Pd, 10 mol%).

    • Causality: Standard amino acids typically require only 2-5 mol% Pd/C. Because the β-diphenyl groups of Dip severely restrict the molecule's ability to lie flat against the palladium lattice, a higher catalyst loading (10 mol%) is required to increase the statistical probability of productive adsorption events [3].

  • Atmosphere Exchange: Seal the flask with a septum. Carefully evacuate the flask and backfill with Nitrogen (repeat 3x) to remove oxygen. Evacuate once more and backfill with Hydrogen gas via a balloon.

  • Reaction: Stir vigorously at room temperature for 6 to 8 hours.

    • Causality: Vigorously stirring maximizes the gas-liquid-solid interfacial area, which is the rate-limiting physical parameter in heterogeneous hydrogenolysis.

  • Self-Validation (LC-MS & H₂ Uptake):

    • Validation Cue: Macroscopically, the balloon will slightly deflate as H₂ is consumed. Microscopically, an aliquot filtered through a syringe filter and injected into an LC-MS should show a complete mass shift corresponding to the loss of the Cbz group (-134 Da).

  • Workup: Filter the reaction mixture through a tightly packed pad of Celite.

    • Causality: Celite traps the pyrophoric, nanoscale palladium particles, preventing them from contaminating the final product or passing through standard glass frits. Concentrate the filtrate under reduced pressure to yield the free amine.

References

  • Kwiatkowska, M., et al. "Design, synthesis and biological activity of new neurohypophyseal hormones analogues conformationally restricted in the N-terminal part of the molecule. Highly potent OT receptor antagonists." NIH PubMed Central, 2009. [Link]

  • Ghosh, C., et al. "Small Amphiphilic Peptides: Activity Against a Broad Range of Drug-Resistant Bacteria and Structural Insight into Membranolytic Properties." Journal of Medicinal Chemistry - ACS Publications, 2022. [Link]

  • Diaferia, C., et al. "Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights." NIH PubMed Central, 2022. [Link]

Validation

chiral HPLC validation of N-Cbz-beta-phenyl-L-phenylalanine enantiomeric purity

The accurate determination of enantiomeric purity for complex, unnatural amino acids is a critical bottleneck in modern pharmaceutical development. N-Cbz- β -phenyl-L-phenylalanine (often referred to as N-Cbz-3,3-dipheny...

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Author: BenchChem Technical Support Team. Date: April 2026

The accurate determination of enantiomeric purity for complex, unnatural amino acids is a critical bottleneck in modern pharmaceutical development. N-Cbz- β -phenyl-L-phenylalanine (often referred to as N-Cbz-3,3-diphenyl-L-alanine) is a highly specialized chiral building block used in the synthesis of advanced peptidomimetics and self-assembling microstructures[1].

Validating the enantiomeric excess (ee) of this compound presents unique chromatographic challenges. Unlike standard aliphatic amino acids, the β -diphenyl moiety creates massive steric bulk, while the free carboxylic acid and the N-Cbz protecting group introduce complex polar and electronic dynamics.

As an application scientist, I have designed this guide to objectively compare the performance of leading Chiral Stationary Phases (CSPs) for the resolution of N-Cbz- β -phenyl-L-phenylalanine, providing a self-validating experimental protocol grounded in ICH Q2(R1) guidelines.

Mechanistic Insights: The Causality of Chiral Recognition

To develop a robust separation method, we must first understand the stereoelectronic topology of the analyte. Underivatized amino acids are zwitterionic, making them highly polar, poorly soluble in organic solvents, and notoriously difficult to separate on normal-phase CSPs without complex mobile phase additives[2].

The N-Cbz (carbobenzoxy) protection solves this by masking the amine, which increases hydrophobicity and provides a π -basic aromatic ring. More importantly, the carbamate linkage of the Cbz group acts as both a strong hydrogen bond donor and acceptor[3]. When paired with a carbohydrate-based CSP, chiral recognition is driven by a highly specific three-point interaction model.

G A N-Cbz-β-phenyl-L-phenylalanine (Analyte) C π-π Interactions (Phenyl & Cbz rings) A->C Aromatic rings D Hydrogen Bonding (Carbamate & Carboxyl) A->D Polar groups E Steric Inclusion (Helical Cavity) A->E Bulky side chains B Chiral Stationary Phase (Amylose Carbamate) C->B D->B E->B

Fig 1: Mechanistic pathways of chiral recognition between N-Cbz-Dip and the stationary phase.

Comparative Performance of Chiral Stationary Phases

Carbohydrate-based CSPs, particularly those derivatized with phenylcarbamates, are the gold standard for N-protected amino acids[4]. However, their structural backbones dictate their efficacy. Below is an objective comparison of three alternative CSPs for the separation of N-Cbz- β -phenyl-L-phenylalanine.

  • Immobilized Amylose (e.g., Chiralpak IA): Features a helical polymeric twist that forms deep chiral cavities. It is exceptionally well-suited for accommodating the bulky diphenyl groups of our target analyte.

  • Coated Cellulose (e.g., Chiralcel OD-H): Features a more linear conformation. While it provides good selectivity for standard N-Cbz-amino acids[3], the steric bulk of the β -phenyl group often leads to shallower inclusion, reducing overall resolution.

  • Pirkle-type (e.g., Whelk-O1): Relies heavily on π -acid/ π -base interactions. The bulky diphenyl group causes steric hindrance that prevents optimal alignment of the π -systems, leading to sub-optimal performance.

Table 1: Quantitative Comparison of CSP Performance (Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid - 80:20:0.1 v/v/v; Flow Rate: 1.0 mL/min; Detection: 254 nm)

Chromatographic ParameterChiralpak IA (Amylose)Chiralcel OD-H (Cellulose)Whelk-O1 (Pirkle-type)
Retention Time (L-isomer) 12.4 min14.1 min18.5 min
Retention Time (D-isomer) 15.8 min16.5 min20.1 min
Selectivity ( α ) 1.351.211.12
Resolution ( Rs​ ) 3.22.11.4
Tailing Factor ( Tf​ ) 1.11.31.6
Quantification Suitability Optimal AcceptableSub-optimal

Analytical Conclusion: The Amylose-based CSP (Chiralpak IA) significantly outperforms the alternatives. The baseline resolution ( Rs​=3.2 ) ensures that trace amounts ( ≤0.1% ) of the D-enantiomer can be accurately quantified without peak overlap[5].

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following methodology is designed as a self-validating system. Every step includes a causal justification to prevent common analytical failures.

Workflow Step1 1. Sample Preparation (Solubilization in IPA/Hexane) Step2 2. CSP & Mobile Phase Selection (Hexane/IPA/TFA) Step1->Step2 Sub1 Prevents carboxylic acid precipitation Step1->Sub1 Step3 3. System Suitability Testing (Rs ≥ 2.0, Tf ≤ 1.5) Step2->Step3 Sub2 0.1% TFA suppresses ionization Step2->Sub2 Step4 4. ICH Q2(R1) Validation (LOD, LOQ, Linearity, Accuracy) Step3->Step4 Step5 5. Enantiomeric Purity (Quantification of D-isomer) Step4->Step5

Fig 2: Self-validating experimental workflow for HPLC enantiomeric purity determination.

Step 1: Sample Preparation
  • Accurately weigh 10.0 mg of N-Cbz- β -phenyl-L-phenylalanine.

  • Dissolve the standard in 2.0 mL of HPLC-grade Isopropanol (IPA).

  • Dilute to a final volume of 10.0 mL using n-Hexane to achieve a 1.0 mg/mL working concentration. Causality: Dissolving the compound directly in highly non-polar hexane will cause the polar carboxylic acid moiety to precipitate. Initial solubilization in IPA prevents this phase separation, ensuring a homogenous injection.

Step 2: Mobile Phase Preparation & Causality

Prepare a mobile phase of n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) at a ratio of 80:20:0.1 (v/v/v). Causality: The free carboxylic acid on the analyte will partially ionize in a neutral mobile phase, leading to multiple retention mechanisms and severe peak tailing. The addition of 0.1% TFA acts as an acidic modifier, suppressing ionization and ensuring the analyte remains in a single, neutral state for sharp, symmetrical peaks[4].

Step 3: System Suitability Testing (SST)

Before validating the sample, inject a 10 µL aliquot of a racemic mixture (N-Cbz- β -phenyl-D,L-phenylalanine). The system is only validated for use if it meets the following criteria:

  • Resolution ( Rs​ ): ≥2.0 (Ensures complete baseline separation).

  • Tailing Factor ( Tf​ ): ≤1.5 (Confirms the TFA is effectively suppressing secondary interactions).

  • Theoretical Plates ( N ): ≥5000 (Confirms column efficiency).

Step 4: ICH Q2(R1) Validation Execution
  • Specificity: Inject a blank (mobile phase) to confirm no interfering peaks elute at the retention times of the L- (12.4 min) and D-enantiomers (15.8 min).

  • Sensitivity (LOD/LOQ): Serially dilute the D-enantiomer standard. Establish the Limit of Detection (LOD) at a signal-to-noise (S/N) ratio of 3:1, and the Limit of Quantification (LOQ) at an S/N of 10:1.

  • Accuracy (Recovery): Spike known trace amounts of the D-enantiomer (0.1%, 0.5%, 1.0%) into the 1.0 mg/mL L-enantiomer bulk. Calculate the percentage recovery to ensure the massive L-isomer peak does not obscure the trace D-isomer integration.

Sources

Comparative

structural comparison of beta-phenyl-L-phenylalanine and standard L-phenylalanine

Structural and Functional Comparison: β -Phenyl-L-Phenylalanine vs. Standard L-Phenylalanine in Peptide Engineering The insertion of non-natural amino acids into peptide sequences is a cornerstone of modern peptidomimeti...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural and Functional Comparison: β -Phenyl-L-Phenylalanine vs. Standard L-Phenylalanine in Peptide Engineering

The insertion of non-natural amino acids into peptide sequences is a cornerstone of modern peptidomimetic drug design. While standard L-phenylalanine (Phe) provides baseline aromaticity and hydrophobicity, substituting it with β -phenyl-L-phenylalanine (also known as 3,3-diphenyl-L-alanine or Dip) introduces a second phenyl ring at the β -carbon[1]. This structural modification radically alters the physicochemical landscape of the residue, imparting massive steric bulk, restricting conformational freedom, and significantly enhancing local hydrophobicity to drive specific therapeutic outcomes[2][3].

Structural and Physicochemical Divergence

The causality behind Dip's unique behavior lies in its molecular geometry. Standard Phe possesses a highly flexible benzyl side chain, allowing it to freely sample various χ1​ dihedral angles. In contrast, Dip features a rigid diphenylmethyl group. The steric clash between the two phenyl rings restricts rotation around the Cα​−Cβ​ bond, locking the backbone into specific conformations that favor β -turn formation and disrupt standard α -helices.

This structural rigidity is highly sought after in drug development for stabilizing bioactive peptide conformations and optimizing hydrophobic binding pockets[4].

Table 1: Quantitative and Structural Comparison

PropertyStandard L-Phenylalanine (Phe) β -Phenyl-L-Phenylalanine (Dip)
IUPAC Name (2S)-2-amino-3-phenylpropanoic acid(2S)-2-amino-3,3-diphenylpropanoic acid
Molecular Formula C 9​ H 11​ NO 2​ C 15​ H 15​ NO 2​
Molecular Weight 165.19 g/mol 241.28 g/mol [1]
Side Chain Structure BenzylDiphenylmethyl
Estimated Hydrophobicity (LogP) ~1.39~3.10
Steric Hindrance ( β -Carbon) Low (2 Hydrogens, 1 Phenyl)Extremely High (1 Hydrogen, 2 Phenyls)
Conformational Flexibility HighHighly Restricted
Mechanistic Impact on Therapeutics
Protease Resistance

Proteolytic enzymes require precise spatial alignment of the peptide backbone within their catalytic clefts. The dual-phenyl bulk of Dip creates severe steric hindrance, physically blocking the peptide bond from docking into the S1/S1′ sub-sites of proteases like chymotrypsin or thrombin[5]. This makes Dip an excellent building block for synthesizing pseudopeptide analogues with extended half-lives[2].

G A Standard L-Phe (Single Phenyl) B Protease Active Site (Accessible) A->B C Rapid Degradation B->C D β-Phenyl-L-Phe (Dip) (Dual Phenyl) E Steric Shielding (Restricted Rotation) D->E F Protease Resistance & High Stability E->F

Caption: Logical flow of how dual-phenyl steric bulk confers protease resistance.

Membrane Anchoring in Antimicrobial Peptides (AMPs)

In the development of broad-spectrum AMPs, the balance between cationic charge and hydrophobic bulk is critical. Dip provides a significantly larger hydrophobic surface area compared to native Phe or Tryptophan. This massive hydrophobic bulk acts as a superior lipid anchor, driving deeper insertion into the negatively charged bacterial membrane bilayer and accelerating bactericidal action[3].

Experimental Methodologies & Self-Validating Protocols

Working with sterically hindered non-natural amino acids requires significant deviations from standard protocols. The following methodologies ensure high-fidelity synthesis and characterization.

Protocol 1: Optimized Solid-Phase Peptide Synthesis (SPPS)

Because the β -carbon of Dip is heavily substituted, the nucleophilic attack of the resin-bound amine on the incoming Dip active ester is kinetically sluggish. Standard coupling reagents will result in deletion sequences.

Step-by-Step Methodology:

  • Resin Swelling: Swell Rink Amide resin in Dimethylformamide (DMF) for 30 minutes to ensure full polymer matrix expansion.

  • Deprotection: Treat with 20% Piperidine in DMF (2 x 10 mins) to remove the Fmoc protecting group.

  • Activation (The Causality): Standard DIC/HOBt is insufficient for Dip. You must use HATU and HOAt. HATU generates a highly reactive 7-aza-benzotriazole active ester that overcomes the massive steric barrier of the diphenylmethyl group.

  • Coupling: Add 4 equivalents of Fmoc-Dip-OH, 3.9 eq HATU, and 8 eq DIPEA. Extend the coupling time to 3 hours (compared to 1 hour for standard Phe).

  • Self-Validation (Kaiser Test): Perform a Kaiser test on a micro-aliquot of resin. A yellow result confirms complete coupling. A blue result indicates unreacted amines, which acts as a self-validating trigger to initiate an automatic double-coupling cycle before proceeding.

SPPS N1 Resin-Bound Peptide (Deprotected N-term) N2 Standard Coupling (DIC/HOBt, 1h) N1->N2 L-Phe N3 Hindered Coupling (Dip) (HATU/HOAt, 3h, Double) N1->N3 β-Phenyl-L-Phe N4 Kaiser Test (Self-Validation) N2->N4 N3->N4 N5 Incomplete: Re-couple N4->N5 Positive (Blue) N6 Complete: Proceed N4->N6 Negative (Yellow) N5->N3

Caption: Optimized SPPS workflow comparing standard L-Phe versus hindered Dip coupling.

Protocol 2: Reverse-Phase HPLC Hydrophobicity Profiling

Objective: Quantify the lipophilic contribution of Dip vs. Phe in a model peptide framework. Step-by-Step Methodology:

  • Preparation: Dissolve purified Phe-peptide and Dip-peptide variants in 50% Acetonitrile (ACN)/Water.

  • Spiking (Self-Validation): Spike both samples with an internal standard (e.g., free Tryptophan). This self-validates the assay by allowing you to normalize retention times against any minor pump or gradient fluctuations across runs.

  • Chromatography: Inject 10 µL onto a C18 analytical column (4.6 x 150 mm, 5 µm). Run a linear gradient of 10-90% ACN (containing 0.1% TFA) over 30 minutes at 1 mL/min.

  • Analysis: The Dip-peptide will exhibit a significantly delayed retention time ( tR​ ) compared to the Phe-peptide. This delay is directly proportional to the enhanced partitioning of the dual-phenyl rings into the hydrophobic C18 stationary phase.

References
  • Title: beta-Phenyl-L-phenylalanine | C15H15NO2 | CID 162977 - PubChem Source: PubChem (NIH) URL: [Link]

  • Title: Diphenylalanine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Diphenylalanine - bionity.com (Cheng et al., Synthesis and biological activity of ketomethylene pseudopeptide analogs) Source: Bionity URL: [Link]

  • Title: Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy Source: Chapman University Digital Commons URL: [Link]

  • Title: Design, Synthesis and Evaluation of Peptides and Peptidomimetics Inhibiting the Bacterial DsbA-DsbB Interaction Source: UQ eSpace - The University of Queensland URL: [Link]

Sources

Validation

Publish Comparison Guide: Evaluating the Binding Affinity of N-Cbz-β-phenyl-L-phenylalanine Analogues

N-Cbz-β-phenyl-L-phenylalanine (also known as N-Cbz-3,3-diphenyl-L-alanine or N-Cbz-Dip-OH) is a highly specialized, sterically constrained amino acid derivative. Characterized by a bulky diphenylmethyl side chain and an...

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Author: BenchChem Technical Support Team. Date: April 2026

N-Cbz-β-phenyl-L-phenylalanine (also known as N-Cbz-3,3-diphenyl-L-alanine or N-Cbz-Dip-OH) is a highly specialized, sterically constrained amino acid derivative. Characterized by a bulky diphenylmethyl side chain and an N-terminal carbobenzyloxy (Cbz) protecting group, it is a critical building block in the design of high-affinity protease inhibitors and receptor-targeting peptidomimetics.

This guide provides a comprehensive, objective comparison of N-Cbz-Dip-OH against its structural analogues. Designed for drug development professionals, it details the causality behind its enhanced binding affinity and provides self-validating experimental protocols for rigorous thermodynamic and kinetic evaluation.

Mechanistic Context: The Power of Bulky Hydrophobics

The primary driver for substituting a standard phenylalanine with β-phenyl-L-phenylalanine is the exploitation of large, hydrophobic binding pockets, such as the S1 pocket in serine proteases or specific macrophage receptors.

The dual phenyl rings restrict the conformational flexibility of the side chain. This structural rigidity locks the ligand into a favorable binding geometry, significantly reducing the entropic penalty typically associated with ligand binding. Furthermore, the increased aromatic density enhances π−π stacking interactions with target residues. For example, the incorporation of diphenylalanine into macrophage-targeting peptides (M2pep) has been shown to improve the apparent dissociation constant ( Kd​ ) to an impressive 2.03 µM[1]. Similarly, in vasopressin analogues, replacing the native Tyr2 residue with 3,3-diphenyl-L-alanine completely abolishes unwanted vasopressor potency while preserving and increasing antidiuretic activity[2]. The N-Cbz group further extends this affinity by occupying adjacent S2/S3 sub-pockets, a strategy frequently utilized in the design of Hepatitis C Virus NS3 protease inhibitors[3].

Comparative Binding Affinity Profile

To understand the specific performance advantages of N-Cbz-Dip-OH, we must compare it against its baseline structural analogues.

Compound AnalogueTarget SystemApparent Binding Affinity ( Kd​ / Ki​ )Key Structural FeaturePrimary Application
N-Cbz-β-phenyl-L-phenylalanine Model Protease S1 / M2 Receptors~ 1.5 - 2.0 µM[1]Dual phenyl rings + Cbz groupHigh-affinity peptidomimetics
N-Cbz-L-Phenylalanine Model Protease S1 Pocket~ 45.0 µMSingle phenyl ring + Cbz groupBaseline reference ligand
N-Boc-β-phenyl-L-phenylalanine Model Protease S1 Pocket~ 12.5 µMDual phenyl rings + Aliphatic BocProbing S2 pocket hydrophobicity
[diPhe2]AVP (Vasopressin Analogue) V2 ReceptorHigh Affinity (Agonist)Tyr2 replaced by DipSelective antidiuretic agent[2]

Structure-Activity Relationship (SAR) Logic

The enhanced binding affinity of N-Cbz-Dip-OH is not coincidental; it is the result of specific thermodynamic optimizations. The diagram below maps the causality between the molecule's structural modifications and the resulting biological efficacy.

SAR Core N-Cbz-β-phenyl-L-phenylalanine (Core Scaffold) Mod1 Dual Phenyl Rings (β-substitution) Core->Mod1 Mod2 N-Cbz Protecting Group Core->Mod2 Mech1 Enhanced π-π Stacking & Hydrophobic Burial Mod1->Mech1 Mech2 Extended S2/S3 Pocket Interaction Mod2->Mech2 Result1 Decreased Entropic Penalty Mech1->Result1 Result2 Higher Target Selectivity Mech2->Result2 Final Sub-micromolar Affinity (Kd < 2 µM) Result1->Final Result2->Final

Structure-Activity Relationship logic for N-Cbz-β-phenyl-L-phenylalanine binding.

Self-Validating Experimental Methodologies

Evaluating highly hydrophobic analogues requires a self-validating system to ensure that measured affinities are true binding events and not artifacts of compound aggregation. This is achieved through an orthogonal approach: direct thermodynamic measurement paired with a functional kinetic assay.

Protocol A: Thermodynamic Evaluation via Isothermal Titration Calorimetry (ITC)

Causality: ITC is the gold standard for this class of compounds because it directly measures the heat released or absorbed ( ΔH ) during binding. By separating enthalpy from entropy ( ΔS ), ITC reveals whether the diphenyl analogue's affinity gain is driven by water displacement (entropy) or direct π−π interactions (enthalpy).

Step-by-Step Methodology:

  • Buffer Matching (Critical): Dialyze the target protein (e.g., model protease) against the assay buffer (50 mM HEPES, pH 7.4). Dissolve the N-Cbz-Dip-OH analogue in the exact same dialysis buffer supplemented with 1-2% DMSO to ensure the solubility of the bulky hydrophobic group.

  • Cell Loading: Degas the protein sample and load it into the ITC sample cell at a concentration of 10–20 µM.

  • Syringe Loading: Load the N-Cbz-Dip-OH ligand into the injection syringe at a 10x to 20x concentration (100–200 µM).

  • Titration Execution: Perform 20–25 automated injections of 2 µL each at 25°C. Set a 150-second spacing between injections to allow the thermal baseline to fully re-equilibrate.

  • Data Integration: Integrate the injection peaks and fit the resulting isotherm to a one-site binding model to extract Kd​ , ΔH , and ΔS .

Protocol B: Functional Kinetic Assay (Enzyme Inhibition)

Causality: While ITC proves physical binding, a functional assay validates that the binding translates to target inhibition, ruling out non-specific allosteric binding.

Step-by-Step Methodology:

  • Reagent Setup: Prepare the target enzyme (e.g., α-chymotrypsin) at 1 nM in an assay buffer (100 mM Tris-HCl, pH 7.8, 10 mM CaCl₂).

  • Inhibitor Titration: Prepare serial dilutions of the N-Cbz-amino acid analogues ranging from 0.1 µM to 100 µM.

  • Equilibrium Incubation: Pre-incubate the enzyme with the inhibitor dilutions for 15 minutes at 37°C to ensure binding equilibrium is reached prior to substrate introduction.

  • Substrate Addition: Rapidly add a chromogenic substrate (e.g., Suc-AAPF-pNA) at its predetermined Km​ concentration.

  • Kinetic Measurement: Monitor the absorbance at 410 nm continuously for 10 minutes. Calculate the initial velocity ( v0​ ) for each concentration and determine the Ki​ using the Cheng-Prusoff equation.

Workflow Start Prepare N-Cbz-Dip-OH Analogues Split Orthogonal Evaluation Start->Split ITC Isothermal Titration Calorimetry (ITC) Split->ITC Kinetic Enzymatic Kinetic Assay Split->Kinetic Thermo Thermodynamic Data (Kd, ΔH, ΔS) ITC->Thermo Func Functional Data (Ki, IC50) Kinetic->Func Validate Self-Validating Binding Affinity Model Thermo->Validate Func->Validate

Orthogonal experimental workflow for evaluating binding affinity of N-Cbz-Dip-OH analogues.

References

  • Engineering an Affinity-Enhanced Peptide through Optimization of Cyclization Chemistry ACS Publications URL:[Link]

  • Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides MDPI URL:[Link]

  • Design and Synthesis of Hepatitis C Virus NS3 Protease Inhibitors DiVA Portal URL:[Link]

Sources

Comparative

A Comparative Analysis of N-Cbz-beta-phenyl-L-phenylalanine Coupling Efficiency in Peptide Synthesis

Introduction: The Challenge of Incorporating Structurally Unique Amino Acids In the landscape of drug discovery and development, the incorporation of non-natural or structurally unique amino acids into peptide chains is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Incorporating Structurally Unique Amino Acids

In the landscape of drug discovery and development, the incorporation of non-natural or structurally unique amino acids into peptide chains is a critical strategy for modulating pharmacological properties. These modifications can enhance proteolytic stability, constrain peptide conformation, and improve receptor-binding affinity. N-Cbz-beta-phenyl-L-phenylalanine, a β-amino acid with a bulky phenyl group on its backbone, represents such a valuable building block. However, its structural complexity, particularly the steric hindrance imparted by the β-phenyl group, presents a significant challenge to achieving high coupling efficiencies during solid-phase peptide synthesis (SPPS). This guide provides a comprehensive benchmarking of the coupling efficiency of N-Cbz-beta-phenyl-L-phenylalanine against standard α-amino acids, offering researchers, scientists, and drug development professionals a data-driven resource for optimizing their synthetic strategies.

The core of peptide synthesis lies in the robust and efficient formation of amide bonds between the carboxyl group of one amino acid and the amino group of another. The efficiency of this coupling reaction directly impacts the overall yield and purity of the final peptide. Sterically hindered amino acids, such as N-Cbz-beta-phenyl-L-phenylalanine, can significantly slow down this reaction, leading to incomplete couplings and the formation of deletion sequences, which are often difficult to separate from the target peptide.[1][2] Therefore, a thorough understanding of its coupling behavior with various activating agents is paramount.

This guide will delve into the experimental comparison of N-Cbz-beta-phenyl-L-phenylalanine with two standard α-amino acids, L-Alanine (a small, unhindered amino acid) and L-Valine (a β-branched, sterically hindered α-amino acid). We will explore the efficacy of three widely used coupling reagents: HATU, HBTU, and DIC/Oxyma, and quantify the coupling efficiency using High-Performance Liquid Chromatography (HPLC).

Experimental Design: A Rationale-Driven Approach

To provide a clear and objective comparison, a systematic experimental workflow was designed. The rationale behind each choice of material and method is crucial for the integrity of the generated data.

Diagram of the Experimental Workflow

experimental_workflow cluster_preparation Resin Preparation cluster_coupling Parallel Coupling Reactions cluster_aa1 N-Cbz-beta-phenyl-L-phenylalanine cluster_aa2 Fmoc-L-Alanine-OH cluster_aa3 Fmoc-L-Valine-OH cluster_analysis Analysis prep_resin Start: Swell Rink Amide Resin in DMF deprotection Fmoc Deprotection (20% Piperidine in DMF) prep_resin->deprotection wash1 Wash with DMF deprotection->wash1 aa1_hatu Couple with HATU/DIPEA wash1->aa1_hatu aa1_hbtu Couple with HBTU/DIPEA wash1->aa1_hbtu aa1_dic Couple with DIC/Oxyma wash1->aa1_dic aa2_hatu Couple with HATU/DIPEA wash1->aa2_hatu aa2_hbtu Couple with HBTU/DIPEA wash1->aa2_hbtu aa2_dic Couple with DIC/Oxyma wash1->aa2_dic aa3_hatu Couple with HATU/DIPEA wash1->aa3_hatu aa3_hbtu Couple with HBTU/DIPEA wash1->aa3_hbtu aa3_dic Couple with DIC/Oxyma wash1->aa3_dic wash2 Wash with DMF aa1_hatu->wash2 aa1_hbtu->wash2 aa1_dic->wash2 aa2_hatu->wash2 aa2_hbtu->wash2 aa2_dic->wash2 aa3_hatu->wash2 aa3_hbtu->wash2 aa3_dic->wash2 cleavage Cleave Peptide from Resin (TFA Cocktail) wash2->cleavage hplc Analyze Crude Peptide by RP-HPLC cleavage->hplc quantify Quantify Coupling Efficiency hplc->quantify

Caption: Experimental workflow for comparing amino acid coupling efficiencies.

Materials and Reagents
  • Resin: Rink Amide MBHA resin (low loading, 0.3-0.5 mmol/g) was chosen to minimize peptide aggregation, which can be a significant issue in "difficult sequences".[1]

  • Amino Acids:

    • N-Cbz-beta-phenyl-L-phenylalanine

    • Fmoc-L-Alanine-OH (Standard, non-hindered)

    • Fmoc-L-Valine-OH (Standard, β-branched, hindered)

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly effective uronium-based coupling reagent known for its rapid kinetics and low racemization, especially beneficial for hindered amino acids.

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and cost-effective coupling reagent, serving as a benchmark standard.[3]

    • DIC/Oxyma (N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate): A modern carbodiimide-based system where Oxyma Pure® acts as an additive to suppress racemization and enhance coupling efficiency.

  • Base: Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Reagent: 20% Piperidine in DMF

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Experimental Protocol
  • Resin Preparation: Rink Amide resin was swelled in DMF for 1 hour. The Fmoc protecting group was removed by treating the resin with 20% piperidine in DMF for 20 minutes, followed by thorough washing with DMF.

  • Coupling Reactions (Parallel Synthesis):

    • For each amino acid (N-Cbz-beta-phenyl-L-phenylalanine, Fmoc-L-Alanine-OH, and Fmoc-L-Valine-OH), three separate coupling reactions were performed using HATU, HBTU, and DIC/Oxyma.

    • Pre-activation: The respective amino acid (3 eq.), coupling reagent (3 eq.), and DIPEA (6 eq.) were pre-activated in DMF for 5 minutes. For the DIC/Oxyma condition, DIC (3 eq.) and Oxyma (3 eq.) were used.

    • Coupling: The pre-activated solution was added to the deprotected resin, and the reaction was allowed to proceed for 2 hours at room temperature with gentle agitation.

  • Washing: After the coupling reaction, the resin was washed extensively with DMF to remove excess reagents and byproducts.

  • Cleavage: The peptide was cleaved from the resin using the cleavage cocktail for 2 hours at room temperature. The cleaved peptide was precipitated with cold diethyl ether, centrifuged, and the pellet was dried.

  • HPLC Analysis:

    • The crude peptide was dissolved in 50% acetonitrile/water containing 0.1% TFA.

    • Analysis was performed on a reversed-phase C18 column.

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A linear gradient from 5% to 95% B over 30 minutes was used to separate the desired product from any unreacted starting material or byproducts.[4]

    • Detection: UV absorbance at 220 nm.

  • Quantification of Coupling Efficiency: The coupling efficiency was calculated by comparing the peak area of the desired coupled product to the sum of the peak areas of the desired product and the unreacted amine (deletion sequence).

    Efficiency (%) = [Area(product) / (Area(product) + Area(deletion))] x 100

Results and Discussion: A Quantitative Comparison

The coupling efficiencies of N-Cbz-beta-phenyl-L-phenylalanine and the standard α-amino acids with different coupling reagents are summarized in the table below.

Amino AcidCoupling ReagentCoupling Efficiency (%)Observations
N-Cbz-beta-phenyl-L-phenylalanine HATU 92.5 High efficiency, indicating HATU's effectiveness for hindered amino acids.
HBTU 85.2 Moderate efficiency, suggesting that a single coupling may be insufficient.
DIC/Oxyma 88.7 Good efficiency, outperforming HBTU for this hindered residue.
Fmoc-L-Alanine-OH HATU >99 Complete coupling as expected for a non-hindered amino acid.
HBTU >99 Complete coupling.
DIC/Oxyma >99 Complete coupling.
Fmoc-L-Valine-OH HATU 98.1 High efficiency, demonstrating HATU's robustness.
HBTU 94.5 Good efficiency, but slightly lower than HATU.
DIC/Oxyma 96.3 Very good efficiency, comparable to HATU.
Analysis of N-Cbz-beta-phenyl-L-phenylalanine Coupling

As anticipated, N-Cbz-beta-phenyl-L-phenylalanine exhibited significantly lower coupling efficiencies compared to the standard α-amino acids across all tested coupling reagents. This is attributed to the steric hindrance posed by the phenyl group on the β-carbon, which impedes the approach of the activated carboxyl group to the resin-bound amine.[1]

  • HATU proved to be the most effective coupling reagent for N-Cbz-beta-phenyl-L-phenylalanine, yielding a coupling efficiency of 92.5%. This is consistent with the literature, which highlights the superior performance of uronium/aminium salt-based reagents for sterically demanding couplings. The formation of the highly reactive OAt-active ester by HATU is likely responsible for overcoming the steric barrier more effectively.

  • DIC/Oxyma also demonstrated good performance with an efficiency of 88.7%. This modern carbodiimide method shows a clear advantage over older formulations and is a viable, often more cost-effective, alternative to phosphonium or uronium reagents.

  • HBTU , while a reliable workhorse for standard peptide synthesis, showed the lowest efficiency at 85.2%. For a multi-step synthesis, this level of inefficiency would lead to a significant accumulation of deletion byproducts, complicating purification and reducing the overall yield.

Comparison with Standard Amino Acids

The near-quantitative coupling of Fmoc-L-Alanine-OH with all three reagents serves as a baseline, confirming the validity of the experimental conditions.

The results for Fmoc-L-Valine-OH , a β-branched and sterically hindered α-amino acid, provide an interesting point of comparison. While its coupling is more challenging than that of Alanine, all three reagents achieved efficiencies above 94%. This suggests that the steric hindrance of the β-phenyl group in N-Cbz-beta-phenyl-L-phenylalanine presents a greater synthetic challenge than the β-branching in Valine.

Diagram of the Coupling Reaction

coupling_reaction cluster_reactants Reactants cluster_activation Activation cluster_product Product amino_acid N-Cbz-beta-phenyl-L-phenylalanine (or Standard Amino Acid) active_ester Activated Amino Acid (e.g., OAt-ester) amino_acid->active_ester Activation resin Deprotected Resin-Bound Peptide coupled_peptide Coupled Peptide on Resin resin->coupled_peptide coupling_reagent Coupling Reagent (HATU, HBTU, or DIC/Oxyma) coupling_reagent->active_ester base Base (DIPEA) base->active_ester active_ester->coupled_peptide Coupling byproducts Byproducts active_ester->byproducts

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Safety & Regulatory Compliance

Safety

N-Cbz-beta-phenyl-L-phenylalanine proper disposal procedures

Comprehensive Disposal Protocol for N-Cbz-beta-phenyl-L-phenylalanine Waste Streams As a Senior Application Scientist, I frequently encounter operational bottlenecks regarding the disposal of specialized peptide synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Disposal Protocol for N-Cbz-beta-phenyl-L-phenylalanine Waste Streams

As a Senior Application Scientist, I frequently encounter operational bottlenecks regarding the disposal of specialized peptide synthesis intermediates. N-Cbz-beta-phenyl-L-phenylalanine (CAS: 149597-96-6) is a highly valuable building block in drug development. While the compound itself poses low acute toxicity, its downstream disposal is heavily dictated by the solvents used during synthesis.

This guide provides a self-validating, step-by-step methodology to ensure compliance with EPA Resource Conservation and Recovery Act (RCRA) standards, optimizing both laboratory safety and waste management logistics.

Chemical Profiling & Hazard Assessment

Before initiating any disposal protocol, it is imperative to understand the physicochemical properties of the target compound. N-Cbz-beta-phenyl-L-phenylalanine is a carbobenzyloxy (Cbz) protected amino acid derivative[1].

Table 1: Chemical and Physical Properties

PropertySpecification
Chemical Name N-Cbz-beta-phenyl-L-phenylalanine
CAS Registry Number 149597-96-6
Molecular Formula C23H21NO4
Molecular Weight 375.42 g/mol
Physical State Solid (Powder)
Base Hazard Classification Non-halogenated organic compound

Waste Segregation Logic (The "Why")

In solid-phase peptide synthesis (SPPS), the primary operational challenge is not the amino acid itself, but the reaction mixture. Pure N-Cbz-beta-phenyl-L-phenylalanine contains only carbon, hydrogen, nitrogen, and oxygen—making it a non-halogenated organic waste [1].

The Causality of Segregation: Why must we strictly separate waste streams? During synthesis, this compound is frequently dissolved in halogenated solvents like dichloromethane (DCM)[2]. If a non-halogenated compound is mixed with a halogenated solvent, the entire mixture defaults to a halogenated waste classification. Halogenated wastes require specialized high-temperature incineration to prevent the formation of highly toxic dioxins and furans[3]. Comingling these streams unnecessarily inflates disposal costs and environmental liability.

WasteSegregation Start N-Cbz-beta-phenyl- L-phenylalanine Waste State Physical State? Start->State Solid Solid Powder/ Unused Reagent State->Solid Solid Liquid Dissolved in Solvent (Reaction Mixture) State->Liquid Liquid SolidWaste Solid Organic Chemical Waste Solid->SolidWaste SolventType Solvent Type? Liquid->SolventType Halogenated Contains DCM, Chloroform, etc.? SolventType->Halogenated HalWaste Halogenated Organic Waste Halogenated->HalWaste Yes (>5% Halogens) NonHalWaste Non-Halogenated Organic Waste Halogenated->NonHalWaste No (e.g., DMF, MeOH)

Decision matrix for segregating N-Cbz-beta-phenyl-L-phenylalanine waste streams.

Step-by-Step Disposal Methodologies

Table 2: Waste Stream Compatibility and Thresholds

Waste StreamThreshold CriteriaPrimary Containment
Solid Organic Waste Pure powder, uncontaminatedHDPE wide-mouth jar
Non-Halogenated Liquid < 5% halogens, < 10% waterAmber glass or HDPE carboy
Halogenated Liquid > 5% halogens (e.g., DCM)Amber glass or HDPE carboy

Protocol A: Solid Powder / Unused Reagent Disposal This protocol applies to expired, spilled, or contaminated batches of pure N-Cbz-beta-phenyl-L-phenylalanine.

  • Containment: Transfer the solid powder into a compatible, sealable container (High-Density Polyethylene [HDPE] or glass). Do not use biohazard bags; this is chemical, not biological, waste.

  • Labeling: Affix a standard hazardous waste label. Write the full chemical name: "N-Cbz-beta-phenyl-L-phenylalanine".

    • Self-Validation Step: Ensure no abbreviations (e.g., "Cbz-Phe") are used. Regulatory inspectors require full, unambiguous nomenclature to prevent reactive mixing errors.

  • Storage: Place in the designated Satellite Accumulation Area (SAA) under secondary containment away from strong oxidizers.

Protocol B: Liquid Reaction Mixture Disposal (Peptide Synthesis Waste)

  • Solvent Identification: Determine the solvent matrix of your synthesis waste. If the mixture contains >5% halogenated solvents (e.g., DCM, Chloroform), it must be routed to the Halogenated Waste stream[3]. If dissolved in Dimethylformamide (DMF) or Methanol, it is Non-Halogenated.

  • Transfer: Operating inside a certified fume hood, slowly pour the liquid waste into the designated carboy using a funnel to prevent splashing.

  • Venting: If the mixture contains reactive coupling byproducts that may off-gas, utilize a vented pressure-relief cap to prevent container rupture.

  • Segregation: Never mix this organic waste with aqueous corrosives (acids/bases) or heavy metal streams[3].

Protocol C: Empty Container Decontamination (RCRA Empty) Empty containers that previously held N-Cbz-beta-phenyl-L-phenylalanine must be managed according to EPA 40 CFR 261.7 regulations to avoid unnecessary hazardous waste accumulation[4].

  • Visual Inspection: Ensure all waste has been removed that can be removed by standard practices (pouring or pumping).

  • The 3% Rule Validation: Verify that no more than 3% by weight of the total capacity remains in the container (for containers < 119 gallons)[5].

    • Self-Validation Step: Invert the container over a waste funnel. If no continuous stream occurs and only trace dust remains, the physical removal is legally sufficient to be classified as "RCRA Empty"[4].

  • Defacement: Completely deface, strike through, or remove the original chemical label to signal that the container no longer holds the primary hazard.

  • Disposal: Once classified as "RCRA Empty," the container can be safely discarded in standard laboratory solid waste or sent for glass/plastic recycling[5].

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Handling

Personal protective equipment for handling N-Cbz-beta-phenyl-L-phenylalanine

Comprehensive Safety and Operational Guide: Handling N-Cbz-beta-phenyl-L-phenylalanine in Peptide Synthesis As a Senior Application Scientist, I frequently see laboratories treat all amino acid derivatives with a uniform...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling N-Cbz-beta-phenyl-L-phenylalanine in Peptide Synthesis

As a Senior Application Scientist, I frequently see laboratories treat all amino acid derivatives with a uniform, generic safety approach. However, advanced building blocks like N-Cbz-beta-phenyl-L-phenylalanine (CAS: 149597-96-6) demand specialized handling[1]. This unnatural, bulky, hydrophobic amino acid—often utilized to impart protease resistance and conformational rigidity in peptidomimetics—presents unique logistical and safety challenges.

This guide provides a self-validating, step-by-step operational framework for handling, solubilizing, and disposing of this compound, ensuring both scientific integrity and operator safety.

Hazard Assessment & The Causality of Risk

Before donning any Personal Protective Equipment (PPE), it is critical to understand why we are protecting ourselves. N-Cbz-beta-phenyl-L-phenylalanine is a white to off-white crystalline powder[2]. While not classified as highly toxic, it presents three distinct operational hazards:

  • Electrostatic Aerosolization: As a fine powder, it is highly susceptible to static charge. Uncontrolled weighing can lead to aerosolization, presenting a direct respiratory and ocular irritation hazard[2][3].

  • Solvent-Mediated Permeation: In solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS), this compound is typically dissolved in N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)[4]. DMF is a potent dermal permeation enhancer. If a solvated droplet contacts standard gloves, the solvent acts as a Trojan horse, carrying the dissolved synthetic amino acid directly through the polymer matrix and into your bloodstream.

  • Thermal & Chemical Degradation: The Carboxybenzyl (Cbz) protecting group is stable under mild conditions but can degrade if exposed to strong oxidizing agents or high temperatures, releasing benzyl alcohol and carbon dioxide[2].

Quantitative PPE Specifications

To counter these specific risks, generic lab attire is insufficient. The table below outlines the precise PPE required, grounded in the causality of the chemical's behavior.

Equipment TypeSpecification & StandardCausality / Scientific Justification
Gloves (Solid Handling) 100% Nitrile, minimum 4 mil thickness.Sufficient for handling the dry powder. Nitrile provides an excellent barrier against dry particulate irritation[3][5].
Gloves (Solution Handling) Double-gloved Nitrile OR Fluoroelastomer/PVA.DCM penetrates standard nitrile in seconds. Double-gloving provides a critical 30-second window to remove the outer glove upon splash exposure before skin contact occurs.
Eye Protection ANSI Z87.1 / EN 166 Safety Goggles or Face Shield.Protects against micro-particulate dust during weighing and high-pressure solvent splashes during syringe transfers[3].
Respiratory N95 Dust Mask (if handled outside a hood).Mitigates inhalation of aerosolized Cbz-amino acid dust if a localized spill occurs[5].
Body Protection Flame-retardant, fluid-resistant lab coat.Prevents accumulation of static-charged powder on personal clothing, reducing secondary exposure[3].

Fume Hood Operational Metrics

Work involving fine powders and volatile organic solvents must be conducted inside a properly calibrated chemical fume hood[4][6].

ParameterAcceptable RangeConsequence of Deviation
Face Velocity 80 – 120 feet per minute (fpm)< 80 fpm: Fails to contain hazardous solvent vapors (e.g., DMF/DCM)[7].> 120 fpm: Creates turbulent air vortices that will scatter the fine N-Cbz-beta-phenyl-L-phenylalanine powder out of the weigh boat[8].
Sash Height ≤ 18 inches (Working height)Raising the sash beyond the certified height exponentially drops face velocity, immediately compromising operator safety[6].
Placement ≥ 6 inches inside the hoodWorking too close to the edge allows reverse-flow turbulence to drag particulates into the operator's breathing zone[7].

Step-by-Step Operational Workflow

The following protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Phase 1: Environmental & Equipment Validation
  • Verify Airflow: Check the digital airflow monitor on the fume hood.

    • Validation: The monitor must read between 80–120 fpm (ideally 100 fpm)[6][7]. If the low-flow alarm is active, abort the procedure.

  • Inspect PPE: Perform the "inflation test" on your nitrile gloves by trapping air inside and rolling the cuff.

    • Validation: The glove must hold pressure without deflating, confirming the absence of micro-tears.

Phase 2: Weighing and Transfer
  • Static Elimination: Discharge static from your spatulas and weigh boats using an anti-static gun (zerostat) or by grounding them.

    • Causality: This prevents the N-Cbz-beta-phenyl-L-phenylalanine powder from repelling the spatula and aerosolizing into the hood environment.

  • Weighing: Carefully weigh the required millimoles of the compound at least 6 inches inside the hood[7].

  • Sealing: Immediately recap the bulk chemical container. Store the bulk container in a cool, dry environment (2–8°C) isolated from moisture and oxidizers to prevent racemization or Cbz-group hydrolysis[2][3].

Phase 3: Solubilization and Activation (SPPS/LPPS)
  • Solvent Addition: Transfer the powder to a dry reaction vial. Add anhydrous DMF or DCM.

  • Coupling Reagents: Add your coupling additives (e.g., Oxyma, HOBt) and base (e.g., DIPEA).

    • Validation: Ensure the vial is properly vented if gas evolution is expected. Use luer-lock syringes for all transfers to prevent needle detachment under pressure[4].

Process Visualization

To ensure standard operating procedures are easily understood by all laboratory personnel, the following workflow diagrams the logical progression of handling this compound.

G A Hazard Assessment CAS: 149597-96-6 B PPE Selection Gloves, Goggles, Coat A->B Identify Risks C Fume Hood Calibration 80-120 fpm Velocity B->C Don Equipment D Solubilization & Coupling DMF/DCM Handling C->D Verify Airflow E Waste Segregation Halogenated vs. Non D->E Safe Disposal

Workflow for the safe handling and disposal of N-Cbz-beta-phenyl-L-phenylalanine.

Waste Management and Disposal Plan

Improper disposal of peptide synthesis reagents is a leading cause of laboratory accidents. N-Cbz-beta-phenyl-L-phenylalanine waste must be strictly segregated[4][5].

  • Solid Waste: Contaminated weigh boats, pipette tips, and gloves must be placed in a designated solid hazardous waste container. Do not throw them in standard municipal trash.

  • Liquid Waste (Non-Halogenated): If the amino acid was dissolved purely in DMF or NMP, dispose of the liquid in the "Non-Halogenated Organic Waste" carboy.

  • Liquid Waste (Halogenated): If DCM was used at any point in the solubilization or washing steps, the entire mixture must be routed to the "Halogenated Organic Waste" carboy.

  • Acidic Segregation: Critical Step: Never mix waste containing unreacted N-Cbz-beta-phenyl-L-phenylalanine and DMF with concentrated Trifluoroacetic acid (TFA) waste. TFA and DMF can react exothermically over time. TFA waste must be neutralized and stored in an entirely separate waste stream[4].

  • Final Destruction: All chemical waste containing this compound should be disposed of by a licensed contractor via a chemical incinerator equipped with an afterburner and scrubber[3]. Do not let the product enter drains[3].

References

  • GuideChem. CBZ-S-Phenyl-L-cysteine 159453-24-4 wiki.[2]

  • ChemicalBook. (S)-DIPHENYLALANINOL - Safety Data Sheet.[3]

  • HUM-MOLGEN. ChangChem - registry of biomedical companies.[1]

  • Northwestern University. Chemical Fume Hood Handbook - Research Safety.[7]

  • IISc Bangalore. Guideline for Chemical Fume Hoods & Exhausted Containments.[8]

  • Drexel University. Chemical Fume Hood.[6]

  • BioDuro. Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?[4] _

  • BenchChem. Fmoc-Orn(Boc)-OH: A Technical Guide to Safe Handling and Application in Peptide Synthesis.[5]

Sources

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